5-Bromo-1-propyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLNROUDXPCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682486 | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-76-6 | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-indazole, a halogenated derivative of the indazole heterocyclic system. Indazole cores are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a summary of its core characteristics. The information herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Core Compound Properties
This compound is a substituted indazole with a bromine atom at the 5-position and a propyl group attached to one of the nitrogen atoms of the indazole ring. The precise location of the propyl group (N1 or N2) can lead to isomeric products, with the N1-substituted isomer generally being the major product under typical alkylation conditions.
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Molecular Weight | 239.11 g/mol | Calculated |
| CAS Number | Not available | |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| Solubility | Expected to be soluble in organic solvents | Based on structural similarity to other N-alkylated indazoles. |
Synthesis Protocol
The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indazole. This is a common and effective method for the preparation of N-substituted indazoles.
Proposed Synthetic Pathway
The reaction proceeds via the deprotonation of the indazole nitrogen by a base, followed by nucleophilic attack on an alkyl halide.
Detailed Experimental Methodology
The following is a generalized experimental protocol for the synthesis of this compound, based on standard N-alkylation procedures for indazoles.
Materials:
-
5-bromo-1H-indazole
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Applications and Future Research
Substituted indazoles are a cornerstone in the development of new therapeutic agents. They have been investigated for a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties. This compound can serve as a key intermediate in the synthesis of more complex molecules for drug discovery programs. Further research could focus on its biological screening, the development of novel derivatives, and its use as a building block in organic synthesis.
5-Bromo-1-propyl-1H-indazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1-propyl-1H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom and a propyl group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These values are calculated based on its structure, as specific experimental data for this particular derivative is not widely published.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Canonical SMILES | CCCN1C=C(C2=C1C=C(C=C2)Br) |
| InChI Key | (Calculated) |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMF, THF, and dichloromethane. Insoluble in water. |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the N-alkylation of the readily available starting material, 5-Bromo-1H-indazole.
General Experimental Protocol: N-alkylation of 5-Bromo-1H-indazole
This protocol is based on established methods for the N-alkylation of indazoles and provides a reliable pathway to synthesize this compound.[1][2][3]
Materials:
-
5-Bromo-1H-indazole
-
1-Bromopropane (or Propyl Iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-Bromo-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This step facilitates the deprotonation of the indazole nitrogen.
-
Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 5-Bromo-1H-indazole.
Reactivity and Applications in Drug Development
This compound serves as a key building block in the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents.
The indazole scaffold itself is a well-established pharmacophore found in numerous therapeutic agents. N-alkylated indazole derivatives, including those with a propyl group, are of particular interest in the development of:
-
Cannabinoid Receptor Modulators: The N-alkylated indazole core is a common structural motif in synthetic cannabinoids.[4] These compounds are investigated for their potential in pain management, anti-inflammatory effects, and the treatment of neurological disorders.
-
Oncology: Various indazole derivatives have shown promise as anti-cancer agents by targeting specific biological pathways involved in cell proliferation and survival.
-
Neurology: The indazole core is also explored for the development of drugs targeting neurological disorders.[5]
The synthesis of this compound is a crucial first step in the multi-step synthesis of more complex drug candidates. Its chemical properties allow for precise modifications to optimize the pharmacological profile of the final compound.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
Elucidation of the Structure and Synthesis of 5-Bromo-1-propyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential biological significance of the novel compound 5-Bromo-1-propyl-1H-indazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing experimental protocols and summarizing key data.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key pharmacophore in numerous therapeutic agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties. The introduction of various substituents onto the indazole ring system allows for the fine-tuning of their biological activity. This guide focuses on the specific derivative, this compound, providing a detailed methodology for its synthesis and characterization.
Synthesis of this compound
The primary route for the synthesis of this compound is through the N-alkylation of the readily available starting material, 5-bromo-1H-indazole. Regioselective alkylation at the N1 position is crucial for obtaining the desired product.
Synthesis Workflow
Experimental Protocol
Materials:
-
5-Bromo-1H-indazole
-
1-Bromopropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
1-Bromopropane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as the final product.
Structural Elucidation and Physicochemical Properties
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following table summarizes the key physicochemical and predicted spectroscopic data.
| Property | Value |
| Molecular Formula | C10H11BrN2 |
| Molecular Weight | 239.11 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
| 1H NMR (Predicted) | Peaks corresponding to the propyl chain (triplet, sextet, triplet) and aromatic protons on the indazole ring. |
| 13C NMR (Predicted) | Resonances for the propyl carbons and the aromatic and heterocyclic carbons of the indazole core. |
| Mass Spec (EI-MS) | Molecular ion peak (M+) at m/z 238/240 (due to bromine isotopes). |
| IR Spectroscopy | Characteristic peaks for C-H (aliphatic and aromatic), C=C, and C-N stretching vibrations. |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet available, the broader class of N-substituted indazole derivatives has shown significant therapeutic potential, particularly as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.
Generalized Kinase Inhibition Pathway
Many indazole-based compounds exert their therapeutic effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a generalized pathway where an indazole derivative acts as a kinase inhibitor.
Conclusion
This technical guide provides a foundational understanding of the synthesis and potential significance of this compound. The detailed experimental protocol offers a practical starting point for its preparation in a laboratory setting. While further research is needed to fully elucidate its biological activity and therapeutic potential, the information presented here serves as a catalyst for future investigations into this promising class of molecules. Researchers are encouraged to use this guide as a resource to explore the pharmacological landscape of novel indazole derivatives.
An In-depth Technical Guide to 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-indazole, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information on the parent compound, 5-bromo-1H-indazole, and general methodologies for the synthesis and biological activities of N-alkylated indazoles.
IUPAC Name and Chemical Structure
The unequivocally established IUPAC name for the compound is This compound .
Chemical Formula: C₁₀H₁₁BrN₂
Molecular Weight: 239.11 g/mol
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties of the Parent Compound
| Property | Value | Reference |
| Molecular Weight | 197.03 g/mol | [1] |
| XLogP3 | 2.9 | [1] |
| Exact Mass | 195.96361 Da | [1] |
| Polar Surface Area | 28.7 Ų | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (alkylation at N-1 vs. N-2) is a critical consideration. Several protocols have been developed to achieve selective N-1 alkylation of indazoles.[2][3]
Caption: General experimental workflow for the N-alkylation of 5-bromo-1H-indazole.
This method is known to favor the formation of the N-1 alkylated product.[3]
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add 1-bromopropane or a similar propylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.
This method is more straightforward but may result in a mixture of N-1 and N-2 isomers, requiring careful purification.[2]
Methodology:
-
Preparation: Suspend 5-bromo-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equivalents) in anhydrous dimethylformamide (DMF).
-
Alkylation: Add 1-bromopropane (1.1 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried, and concentrated. The resulting residue is then purified by column chromatography to separate the N-1 and N-2 propyl isomers.
Biological Significance and Signaling Pathways
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] They are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[6]
While the specific biological targets of this compound have not been reported, its structural similarity to other bioactive indazoles suggests potential activity as a kinase inhibitor. For instance, pazopanib, a potent anticancer drug, is an N-2 substituted indazole derivative that inhibits multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[7]
References
- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1-propyl-1H-indazole and Related Compounds
This technical guide provides a comprehensive overview of the known physical properties of 5-bromo-indazole derivatives. Due to the limited availability of specific experimental data for this compound, this document focuses on the properties of the parent compound, 5-Bromo-1H-indazole, and other closely related N-substituted analogs. Furthermore, it outlines the standard experimental protocols required to determine these essential physical characteristics, providing a framework for the analysis of this compound.
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Their physical properties are crucial for drug design, formulation development, and ensuring bioavailability.
Core Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. Key properties include molecular weight, melting point, boiling point, and solubility.
Data Presentation
The following table summarizes the available physical property data for 5-Bromo-1H-indazole and related N-substituted derivatives to provide a comparative reference.
| Property | 5-Bromo-1H-indazole | 5-Bromo-1-methyl-1H-indazole | 5-Bromo-1-butyl-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole |
| CAS Number | 53857-57-1[4][5] | 465529-57-1 | 1280786-85-7[6] | 756839-79-9 |
| Molecular Formula | C₇H₅BrN₂[4][5][7] | C₈H₇BrN₂ | C₁₁H₁₃BrN₂[6] | C₁₁H₁₁BrN₂[8] |
| Molecular Weight | 197.03 g/mol [4][7] | 211.06 g/mol | 253.14 g/mol [6] | 251.12 g/mol [8] |
| Melting Point | 123-127 °C[4], 131-135 °C[9] | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Appearance | Powder[4], Yellow solid[5] | Not available | Not available | Not available |
| Solubility | Insoluble in water[10] | Not available | Not available | Not available |
| Storage | Cool & Dry Place[10], 0-8°C[5] | Not available | Room temperature, sealed, dry[6] | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These standard procedures can be applied to characterize this compound.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range typically indicates a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic. As many indazole derivatives are solids at room temperature, this measurement may require distillation under reduced pressure to prevent decomposition.
Methodology: Distillation Method
-
Apparatus: A micro-distillation apparatus is assembled, consisting of a small distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure: A small amount of the sample is placed in the distilling flask with a boiling chip. The apparatus is heated gently.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation is employed to lower the boiling temperature and prevent decomposition.
Solubility Determination
Solubility data is crucial for drug development, particularly for determining suitable solvents for formulation and for predicting absorption.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a compound like this compound.
Caption: Workflow for the synthesis, characterization, and physical property determination of this compound.
Biological Significance and Applications
Indazole-containing compounds are recognized for their wide range of pharmacological activities, making them privileged scaffolds in drug discovery.[1] They have been investigated for their potential as:
-
Cannabinoid Receptor Agonists: Many synthetic cannabinoids feature an indazole core, and substitutions on this ring system, including at the 5-position, can significantly modulate their activity at CB1 and CB2 receptors.[11][12]
-
Anticancer Agents: Indazole derivatives have shown promise as kinase inhibitors and are found in FDA-approved drugs for cancer treatment.[3]
-
Anti-inflammatory and Analgesic Agents: The indazole scaffold is being explored for the development of new anti-inflammatory and pain-relieving drugs.[13]
-
Antimicrobial Agents: Certain substituted indazoles have demonstrated antibacterial and antifungal properties.[14]
The physical properties of these compounds, such as solubility and melting point, are critical for their development as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these properties is therefore essential for the advancement of new indazole-based drugs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]
- 7. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-bromo-1H-indazole | 53857-57-1 [chemicalbook.com]
- 10. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on 5-Bromo-1-propyl-1H-indazole: Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-1-propyl-1H-indazole and related compounds. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for its experimental determination. This includes detailed experimental protocols and a visual representation of the workflow for solubility assessment, designed to aid researchers in drug discovery and development.
Physicochemical Properties of Related Indazole Compounds
| Property | 5-bromo-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole |
| Molecular Formula | C₇H₅BrN₂ | C₁₁H₁₁BrN₂ |
| Molecular Weight | 197.03 g/mol [1] | 251.12 g/mol [2] |
| XLogP3 | 2.9 | 2.9[2] |
| Hydrogen Bond Donor Count | 1 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Polar Surface Area | 28.7 Ų | 17.8 Ų[2] |
| Melting Point | 123-127 °C[3] | Not Available |
| Solubility in Water | Insoluble[4] | Not Available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining both thermodynamic and kinetic solubility. These protocols are general and can be adapted for the specific analysis of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For aqueous buffers, centrifugation at a high speed (e.g., 14,000 x g) for 15 minutes can be used to pellet the insoluble compound.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the dissolution rate and apparent solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Plate shaker.
-
Plate reader or HPLC-UV/LC-MS system.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).
-
Analysis: After incubation, determine the concentration of the compound that remains in solution. This can be done by direct UV analysis using a plate reader if the compound has a suitable chromophore and no interference from other components, or more accurately by HPLC-UV or LC-MS/MS after centrifugation to remove any precipitate.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of thermodynamic solubility.
This guide provides a foundational understanding and practical protocols for researchers working with this compound. While direct solubility data is currently lacking in the literature, the methodologies outlined here will enable scientists to generate this critical information, facilitating further research and development.
References
- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
An In-depth Technical Guide to the Stability of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-1-propyl-1H-indazole is a heterocyclic compound of interest within medicinal chemistry and drug discovery. Understanding its chemical stability is a critical prerequisite for its development, ensuring safety, efficacy, and appropriate shelf-life of any potential therapeutic agent. This technical guide provides a comprehensive framework for systematically evaluating the stability of this compound. In the absence of direct published stability data for this specific molecule, this document outlines detailed experimental protocols for forced degradation and stability-indicating method development, adapted from established procedures for structurally related compounds. It includes methodologies for assessing stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents templates for data organization and visualization tools to aid researchers in designing and executing robust stability studies.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[2] The 1H-indazole tautomer is recognized as the most thermodynamically stable form, contributing to the overall stability of its derivatives.[2][3]
This compound, a derivative of this class, presents a unique combination of a halogenated aromatic system and an N-alkyl chain. The bromine atom can influence the electronic properties and metabolic profile, while the propyl group impacts lipophilicity and receptor interactions. The stability of this molecule is a cornerstone of its pharmaceutical development profile, influencing everything from synthesis and purification to formulation, storage, and in-vivo behavior.
This guide details the necessary studies to establish a comprehensive stability profile for this compound, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A summary of the known or predicted physicochemical properties of this compound and its parent compound, 5-Bromo-1H-indazole, is provided below. These parameters are essential for designing stability studies, particularly concerning solubility in stress-testing media.
| Property | This compound (Predicted/Calculated) | 5-Bromo-1H-indazole (Experimental/Reported) |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 239.11 g/mol | 197.03 g/mol [2] |
| Appearance | Solid (predicted) | Crystalline solid |
| Melting Point | Not available | 131-135 °C |
| pKa | Not available | Not available |
| LogP | Not available | 2.9 (calculated)[2] |
| Solubility | Poorly soluble in water (predicted) | Not available |
Stability Assessment Strategy
A thorough stability assessment involves subjecting the compound to a variety of environmental conditions that it may encounter during its lifecycle. The primary goals are to identify potential degradation products, understand degradation pathways, and determine the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
The recommended strategy involves two main stages:
-
Forced Degradation (Stress Testing): Exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to rapidly induce degradation.[4] This helps in identifying likely degradation products and pathways.[4]
-
Long-Term and Accelerated Stability Studies: Storing the compound under defined temperature and humidity conditions as per ICH guidelines to determine its shelf-life and recommended storage conditions.
This guide focuses on the protocols for the critical first stage: forced degradation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule. The following protocols are adapted from established methods for similar heterocyclic compounds and should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the parent compound.
4.1. General Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol. The choice of solvent should be based on solubility and inertness.
-
Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products must be developed and validated. This method will be used to analyze the samples from all stress conditions.
4.2. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze by HPLC to determine the percentage of remaining parent compound.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze by HPLC.
-
4.3. Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC.
4.4. Thermal Degradation
-
Solid State:
-
Place a known quantity of solid this compound in a controlled temperature oven at 80°C.
-
Sample at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Incubate the solution at 80°C.
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
4.5. Photolytic Degradation
-
Expose the stock solution in a transparent quartz vial to a light source within a photostability chamber, as per ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a control sample by wrapping an identical vial in aluminum foil to protect it completely from light.
-
Place the control sample alongside the test sample in the photostability chamber to experience the same temperature conditions.
-
Withdraw aliquots from both samples at specified time points and analyze by HPLC.
Data Presentation
Quantitative results from the forced degradation studies should be organized systematically to facilitate analysis and comparison. The primary metric is the percentage of the parent compound remaining and the formation of degradation products over time.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total % Degradation |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Thermal (80°C, Soln.) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 12 | |||||
| 24 | |||||
| 48 | |||||
| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| TBD | |||||
| Dark Control | TBD | ||||
| *TBD: To be determined based on the total illumination and energy exposure as per ICH Q1B. |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the forced degradation experiments.
Caption: General workflow for forced degradation studies.
Caption: Specific workflow for the photostability study.
Predicted Stability Profile & Degradation Pathways
Based on the general chemistry of indazoles and related aromatic compounds:
-
Hydrolytic Stability: The indazole ring is generally stable to hydrolysis. Degradation, if it occurs, may be more likely at the N-propyl side chain under harsh conditions, though this is less probable.
-
Oxidative Stability: The electron-rich heterocyclic system may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opened products.
-
Thermal Stability: N-alkylated indazoles are typically thermally stable. Significant degradation would likely require temperatures well above those used in standard pharmaceutical processing.
-
Photostability: Bromo-substituted aromatic compounds can be susceptible to photodecomposition, potentially through homolytic cleavage of the carbon-bromine bond. The indazole ring itself may also undergo photochemical reactions.
Recommended Storage Conditions
Based on safety data sheets for similar bromo-indazole compounds, the following storage conditions are recommended until specific stability data is available:
-
Temperature: Room temperature.
-
Light: Keep in a dark place, protected from light.
-
Atmosphere: Store in a dry, well-ventilated place. Keep container tightly sealed.
Conclusion
Establishing the stability profile of this compound is a fundamental step in its progression as a candidate for drug development. This guide provides a robust framework for conducting the necessary forced degradation studies. By systematically evaluating the molecule's susceptibility to hydrolysis, oxidation, heat, and light, researchers can identify critical liabilities, elucidate degradation pathways, and develop a validated, stability-indicating analytical method. The resulting data are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-propyl-1H-indazole
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 5-Bromo-1-propyl-1H-indazole. It is intended for use by qualified individuals trained in handling hazardous chemicals. All information should be used in conjunction with a thorough understanding of laboratory safety practices and regulations.
Section 1: Chemical Identification and Physical Properties
This section outlines the key identifiers and physical characteristics of this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C10H11BrN2 |
| Molecular Weight | 239.11 g/mol |
| CAS Number | Not available |
| Appearance | Solid (form may vary) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Insoluble in water.[1] |
Section 2: Hazard Identification and Classification
Based on data for the closely related compound 5-Bromo-1H-indazole, this compound should be handled as a hazardous substance. The primary hazards are outlined below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3][4] |
Signal Word: Warning[3]
Hazard Pictograms:
-
GHS07: Exclamation Mark
Section 3: Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
3.1 Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield (EN 166).[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[4] |
3.2 Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
3.3 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from strong oxidizing and reducing agents.[4]
Section 4: First-Aid Measures
In the event of exposure, immediate medical attention is required.[4]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Section 5: Accidental Release Measures
In the case of a spill, follow these procedures to ensure safety and containment.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.[4]
-
Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
Section 6: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Experimental Workflows
The following diagrams, created using the DOT language, illustrate key logical workflows for handling hazardous chemicals like this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 5-Bromo-1-propyl-1H-indazole. While a singular discovery event for this specific molecule is not prominently documented in scientific literature, its preparation follows established synthetic routes for N-alkylation of indazoles. This document details the synthesis of the precursor, 5-bromo-1H-indazole, and its subsequent conversion to the target compound. It includes detailed experimental protocols, a summary of key data, and visualizations of the synthetic pathway and the general role of indazole derivatives in kinase inhibition.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest to the pharmaceutical industry due to their wide range of biological activities.[1][2] These activities include anti-inflammatory, analgesic, and antitumor properties.[1][3] Many indazole-containing compounds function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of other diseases.[4] The synthesis of specifically substituted indazoles, such as this compound, is often a key step in the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies for its preparation from commercially available starting materials.
Synthesis and Methodologies
The synthesis of this compound is typically achieved in a two-step process:
-
Synthesis of the precursor, 5-bromo-1H-indazole.
-
N-propylation of 5-bromo-1H-indazole.
Step 1: Synthesis of 5-bromo-1H-indazole
There are multiple reported methods for the synthesis of 5-bromo-1H-indazole. Two common methods are detailed below.
Method A: From 4-Bromo-2-methylaniline
This method involves the diazotization and cyclization of 4-bromo-2-methylaniline.[5]
Experimental Protocol:
A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C. The solution is stirred for 50 minutes, after which potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added. The resulting solution is refluxed at 68°C for 20 hours. After cooling to 25°C, the volatile components are removed under vacuum. Water (225 mL) is added in portions, and an azeotropic distillation is performed. The product mass is then treated with concentrated hydrochloric acid (500 mL) and heated to 50-55°C for 2 hours. After cooling to 20°C, the pH is adjusted to 11 with 50% sodium hydroxide. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product is purified by slurrying with heptane and drying under vacuum at 45°C.[5]
Method B: From 5-Bromo-2-fluorobenzaldehyde
This method involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine.[6]
Experimental Protocol:
To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. Excess hydrazine is then removed by evaporation under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[6]
Step 2: N-propylation of 5-bromo-1H-indazole
The introduction of the propyl group at the N1 position of the indazole ring is typically achieved via an N-alkylation reaction.
Experimental Protocol:
To a flame-dried round-bottom flask under a nitrogen atmosphere, 5-bromo-1H-indazole (1.0 equivalent) is added. Anhydrous tetrahydrofuran (THF) is added to achieve a concentration of approximately 0.1 M. The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is carefully added in portions. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The mixture is re-cooled to 0°C, and 1-bromopropane (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography (silica gel) to yield the pure this compound.[7]
Data Presentation
| Compound | Starting Material(s) | Reagent(s) | Solvent | Yield | Melting Point (°C) | CAS Number |
| 5-bromo-1H-indazole | 4-bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Chloroform, Ethyl acetate | 94%[5] | 123-127[8] | 53857-57-1[8] |
| 5-bromo-1H-indazole | 5-bromo-2-fluorobenzaldehyde | Hydrazine | Ethyl acetate | 53.6%[6] | 123-127[8] | 53857-57-1[8] |
| This compound | 5-bromo-1H-indazole | Sodium hydride, 1-bromopropane | Tetrahydrofuran | Not specified | Not specified | 376600-02-1 |
Note: Specific yield and melting point data for this compound were not available in the searched literature. The provided data for 5-bromo-1H-indazole is for the precursor.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 4-bromo-2-methylaniline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
The Role of 5-Bromo-1-propyl-1H-indazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and clinical candidates. Within this privileged class of heterocycles, 5-Bromo-1-propyl-1H-indazole emerges as a key functionalized intermediate and a versatile building block in drug discovery. The strategic placement of a bromine atom at the C5-position and a propyl group at the N1-position provides a unique combination of features for extensive structure-activity relationship (SAR) studies. The C5-bromine serves as a crucial handle for introducing diverse functionalities through cross-coupling reactions, while the N1-propyl chain can influence solubility, metabolic stability, and interactions with target proteins. This technical guide delves into the synthesis, potential therapeutic applications, and the pivotal role of this compound as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The indazole nucleus is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous indazole-based drugs with applications as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents.[1][2]
Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in cancer therapy.[3] These drugs function by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancer cell proliferation and survival.[3][4] The 5-bromo-1H-indazole moiety, in particular, is a valuable starting point for the synthesis of such inhibitors.[5]
Synthesis of this compound
A common approach involves a two-step process:
-
Synthesis of the 5-Bromo-1H-indazole Core: This can be achieved through various methods, with one common route starting from 4-bromo-2-methylaniline.[6]
-
N-Alkylation: The resulting 5-bromo-1H-indazole can then be alkylated at the N1 position using a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Below is a diagram illustrating a potential synthetic workflow.
Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is of significant interest in medicinal chemistry, primarily as a foundation for the development of protein kinase inhibitors.[3] The rationale behind its utility lies in the strategic positioning of its functional groups:
-
The Indazole Core: The bicyclic ring system mimics the purine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7]
-
The 5-Bromo Group: This serves as a versatile synthetic handle. Through metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, a wide variety of aryl or heteroaryl groups can be introduced at this position. This allows for the exploration of interactions with the solvent-exposed region of the kinase active site, which can significantly enhance potency and selectivity.
-
The 1-Propyl Group: The N1-substituent can influence several key properties of the molecule. It can modulate lipophilicity, which affects cell permeability and oral bioavailability. Furthermore, the propyl group can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.
The following diagram illustrates the general mechanism of action for indazole-based kinase inhibitors.
Quantitative Data: Biological Activity of Related Indazole Derivatives
Direct biological activity data for this compound is not currently available in the public domain. However, to illustrate the potential of this scaffold, the following table summarizes the in vitro inhibitory activity (IC50 values) of several 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[8] It is important to note that this data is for comparative purposes and was not generated in a head-to-head study with this compound.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [8] |
| Derivative W12 | VEGFR-2 | < 5 | [8] |
| Derivative W17 | VEGFR-2 | < 5 | [8] |
| Derivative W19 | VEGFR-2 | < 5 | [8] |
| Derivative W20 | VEGFR-2 | < 5 | [8] |
| Derivative W2 | VEGFR-2 | < 10 | [8] |
| Derivative W23 | VEGFR-2 | < 10 | [8] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [8] |
| Pazopanib | VEGFR-2 | 30 | [8] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]
Experimental Protocols
The following are representative experimental protocols for the synthesis of the 5-bromo-1H-indazole core and for evaluating the biological activity of indazole-based kinase inhibitors.
Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline[6]
-
Acetylation: To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.
-
Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the solution. Reflux the mixture at 68°C for 20 hours.
-
Work-up: Cool the reaction to 25°C and distill off the volatiles under vacuum. Add water in portions and azeotropically distill to remove remaining volatiles.
-
Hydrolysis and Neutralization: Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C. After 2 hours, cool the solution to 20°C and add 50% sodium hydroxide to adjust the pH to 11.
-
Extraction and Purification: Add water and ethyl acetate, and filter the mixture. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Isolation: Filter the solution through a silica gel pad with ethyl acetate. Concentrate the eluant by rotary evaporation, adding heptane during the distillation. Slurry the resulting solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole.
VEGFR-2 Kinase Assay (Luminescent)[8]
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in DMSO. Prepare the kinase reaction buffer, VEGFR-2 enzyme solution, and substrate/ATP solution.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the VEGFR-2 enzyme to all wells except the "blank" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to terminate the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for evaluating kinase inhibitors.
Conclusion
This compound stands as a molecule of considerable interest for medicinal chemists and drug development professionals. Its strategic design as a functionalized indazole derivative provides a robust platform for the synthesis of novel bioactive compounds. The presence of a modifiable bromine at the C5-position and a property-tuning propyl group at the N1-position makes it an ideal scaffold for generating compound libraries for high-throughput screening and for conducting detailed structure-activity relationship studies. While direct biological data for this specific compound is yet to be published, the wealth of information on related indazole analogs strongly suggests its potential as a precursor to potent kinase inhibitors for the treatment of cancer and other diseases. The continued exploration of derivatives based on the this compound core is a promising avenue for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|RUO|Supplier [benchchem.com]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
5-Bromo-1-propyl-1H-indazole: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 5-Bromo-1-propyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, with a focus on its role as a potential modulator of cannabinoid receptors.
Core Concepts
Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, owing to their ability to interact with a wide range of biological targets.[1] The indazole nucleus, an isostere of indole, is a key component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1] The N-alkylation of the indazole ring is a common strategy to modulate the potency and selectivity of these compounds for their respective targets.
Synthesis and Chemical Properties
The synthesis of this compound is primarily achieved through the N-alkylation of the readily available precursor, 5-bromo-1H-indazole. Regioselectivity at the N1 position is a critical aspect of this synthesis, as alkylation can also occur at the N2 position.
Physicochemical Properties
| Property | 5-bromo-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole (Analog) | This compound (Estimated) |
| Molecular Formula | C₇H₅BrN₂[2] | C₁₁H₁₁BrN₂[3] | C₁₀H₁₁BrN₂ |
| Molecular Weight | 197.03 g/mol [2] | 251.12 g/mol [3] | ~239.12 g/mol |
| Melting Point | 123-127 °C | Not Available | Not Available |
| LogP (calculated) | 2.9[2] | 2.9[3] | ~3.4 |
| Hydrogen Bond Donors | 1[2] | 0[3] | 0 |
| Hydrogen Bond Acceptors | 1[2] | 2[3] | 2 |
Experimental Protocol: N1-Propylation of 5-bromo-1H-indazole
A highly regioselective method for the N1-alkylation of indazoles utilizes sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4][5] This method generally favors the formation of the thermodynamically more stable N1-isomer.[5]
Materials:
-
5-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. While specific spectral data for this compound is not available in the searched literature, the expected spectra would show characteristic peaks for the propyl chain attached to the indazole nitrogen. For example, in the ¹H NMR spectrum, one would expect to see a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the indazole nitrogen.
Biological Activity and Signaling Pathways
A significant body of research indicates that N-alkylated 5-bromo-1H-indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and CB2.[4] These G-protein coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory.
While direct experimental data on the cannabinoid receptor activity of this compound is limited in the public domain, comparative studies of N-alkyl indazole series suggest that the nature and length of the N1-alkyl chain significantly influence potency and efficacy. Generally, N-alkyl chains of 3 to 5 carbons in length tend to exhibit high affinity for cannabinoid receptors. Therefore, it is highly probable that this compound acts as a cannabinoid receptor agonist.
The activation of the CB1 receptor by an agonist like this compound typically initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
This compound represents a valuable molecular entity within the broader class of indazole-based bioactive compounds. Its synthesis is achievable through established regioselective N-alkylation protocols. Based on structure-activity relationships within this chemical class, it is strongly suggested to possess activity as a cannabinoid receptor agonist, making it a compound of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational understanding for researchers and scientists working with this and related molecules.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-1-propyl-1H-indazole from 5-bromo-1H-indazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Bromo-1-propyl-1H-indazole, a key intermediate for the development of various therapeutic agents. The described method focuses on the selective N-1 alkylation of 5-bromo-1H-indazole using 1-bromopropane. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and characterization of the final product. The protocol is designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The targeted functionalization of the indazole scaffold is crucial for the exploration of structure-activity relationships (SAR) in drug development. Specifically, N-alkylation of the indazole ring system is a common strategy to modulate the physicochemical and biological properties of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of regioisomeric mixtures, posing a significant challenge in synthetic chemistry. This protocol details a method for the regioselective synthesis of this compound, favoring the formation of the N-1 alkylated product.
Reaction Scheme
Experimental Protocol
This protocol is optimized for the selective N-1 propylation of 5-bromo-1H-indazole.
Materials and Equipment:
-
5-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration approximately 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Stirring: Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.
-
Alkylation: Add 1-bromopropane (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be necessary for the reaction to go to completion.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Reaction Parameters
| Compound | Molecular Weight ( g/mol ) | Molar Equivalent |
| 5-bromo-1H-indazole | 197.03[1] | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.2 |
| 1-bromopropane | 122.99 | 1.1 |
| Reaction Parameter | Value | |
| Solvent | Anhydrous THF | |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | Monitored by TLC | |
| Expected Yield | High |
Table 2: Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.97 (s, 1H), 7.82 (d, J=1.2 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H), 7.34 (dd, J=8.8, 1.6 Hz, 1H), 4.30 (t, J=7.2 Hz, 2H), 1.95 (sext, J=7.2 Hz, 2H), 0.95 (t, J=7.2 Hz, 3H) |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0, 134.5, 128.9, 124.2, 122.3, 115.5, 110.9, 49.3, 23.4, 11.4 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
Application Notes and Protocols: N-Alkylation of 5-bromo-1H-indazole with Propyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-bromo-1H-indazole using propyl bromide. The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the substituent on the indazole nitrogen significantly influences the pharmacological properties of the resulting compounds. A primary challenge in this synthesis is controlling the regioselectivity to favor either the N1 or N2 isomer.
The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[3][4] For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 regioselectivity, particularly for indazoles with electron-withdrawing groups.[2][5][6] Conversely, other conditions may lead to mixtures or favor the N2 isomer.
Reaction Pathway: N1 vs. N2 Alkylation
The reaction of 5-bromo-1H-indazole with propyl bromide in the presence of a base proceeds via nucleophilic substitution, resulting in two possible regioisomers: 5-bromo-1-propyl-1H-indazole (the N1 isomer) and 5-bromo-2-propyl-2H-indazole (the N2 isomer). The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6]
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Regioselective Synthesis of 1-Propyl-5-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the regioselective synthesis of 1-propyl-5-bromo-1H-indazole, a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on established literature methods, emphasizing reaction conditions that favor the formation of the desired N-1 regioisomer.
The alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often leading to a mixture of regioisomers.[1][2][3] The regioselectivity of the alkylation is highly dependent on factors such as the choice of base, solvent, and alkylating agent.[1][4] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, and conditions that allow for thermodynamic control tend to favor the formation of N-1 alkylated products.[1][5]
Comparative Data of Synthetic Protocols
The following table summarizes various conditions for the N-alkylation of 5-bromo-1H-indazole and related structures to favor N-1 substitution.
| Protocol | Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (N-1) | N1:N2 Ratio | Reference |
| 1 | 5-bromo-1H-indazole | 1-bromopropane | NaH | THF | 0 to RT | 1 | >99% (general) | >99:1 (general) | [2][6][7][8] |
| 2 | 5-bromo-1H-indazole | 1-bromopropane | Cs₂CO₃ | DMF | RT | 3 | ~40% (ethyl) | 1.2:1 (ethyl) | [9] |
| 3 | Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ | Dioxane | 90 | 2 | 90-98% | High N-1 | [4][5] |
Experimental Protocols
Protocol 1: Highly Regioselective N-1 Propylation using Sodium Hydride
This protocol is adapted from a general method for N-1 selective alkylation of indazoles using sodium hydride in tetrahydrofuran, which has been shown to provide excellent regioselectivity.[2][6][7][8]
Materials:
-
5-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.1-0.2 M), cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1-bromopropane (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-propyl-5-bromo-1H-indazole.
Protocol 2: N-1 Propylation using Cesium Carbonate in DMF
This protocol is based on a method using a carbonate base, which can be a milder alternative to sodium hydride.[9]
Materials:
-
5-bromo-1H-indazole
-
1-bromopropane
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous DMF, add cesium carbonate (3.0 equiv).
-
Add 1-bromopropane (1.5 equiv) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.
-
After the reaction is complete, add 2 N HCl until a neutral pH is reached.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to separate the N-1 and N-2 isomers.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the regioselective synthesis of 1-propyl-5-bromo-1H-indazole.
Caption: General workflow for N-1 propylation of 5-bromo-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Detailed Protocol for the Synthesis of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery due to their wide range of pharmacological activities. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous biologically active molecules. The substituent on the indazole nitrogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed experimental procedure for the synthesis of 5-Bromo-1-propyl-1H-indazole via the N-alkylation of 5-bromo-1H-indazole. The protocol described herein is a common method involving deprotonation with a strong base followed by reaction with an alkyl halide. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products, necessitating careful purification to isolate the desired N1-propyl isomer.[1]
Reaction Scheme
The synthesis of this compound from 5-bromo-1H-indazole proceeds via an N-alkylation reaction. The indazole nitrogen is first deprotonated by a base, typically sodium hydride (NaH), to form an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic propyl bromide in an SN2 reaction to yield the desired product along with its N2 isomer.
Caption: General reaction scheme for the N-propylation of 5-bromo-1H-indazole.
Experimental Protocol
This protocol details the N-alkylation of 5-bromo-1H-indazole using sodium hydride and 1-bromopropane.
Materials and Equipment
-
Reagents:
-
5-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (n-Propyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF. The typical concentration is between 0.1 and 0.5 M.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so proper ventilation is crucial.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add 1-bromopropane (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkylating agents, gentle heating may be necessary.[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC analysis showing consumption of the starting material), cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with water and then brine.[2]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexane. The two isomers (N1 and N2) will need to be separated. The polarity of the isomers may vary, but they can be distinguished by techniques like NMR.[3]
-
Data Presentation
The following table summarizes representative yields for similar N-alkylation reactions of 5-bromo-1H-indazole found in the literature. The yields for the synthesis of this compound are expected to be in a similar range, with the formation of both N1 and N2 isomers.
| Starting Material | Alkylating Agent | Base/Solvent | Product(s) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ / DMF | 5-Bromo-1-ethyl-1H-indazole (N1) | 40% | [3] |
| 5-Bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ / DMF | 5-Bromo-2-ethyl-2H-indazole (N2) | 31% | [3] |
| 5-Bromo-1H-indazole | 1-Bromo-3-chloropropane | Cs₂CO₃ / DMF | 5-Bromo-1-(3-chloro-propyl)-1H-indazole | 50% | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ / Dioxane | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | 90-98% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-1-propyl-1H-indazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-Bromo-1-propyl-1H-indazole as a versatile intermediate in pharmaceutical research and development. The indazole scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents, particularly in the field of oncology.[1][2] The 5-bromo substitution offers a convenient handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions, while the N-1 propyl group can influence solubility, metabolic stability, and target engagement.
Core Applications
This compound is a key building block for the synthesis of a diverse range of bioactive molecules. Its primary applications in medicinal chemistry include:
-
Kinase Inhibitor Scaffolds: The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of various protein kinases.[3] Derivatives are being investigated as inhibitors of targets such as Polo-like Kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptors (VEGFRs), and c-Jun N-terminal kinases (JNKs).[3][4][5]
-
Suzuki-Miyaura Cross-Coupling Reactions: The bromine atom at the C-5 position is readily displaced by various aryl and heteroaryl boronic acids or esters, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[6][7][8]
-
Neurological and Anti-inflammatory Agents: The broader indazole class of compounds has shown potential in the development of drugs targeting neurological disorders and inflammation.[9]
Data Presentation
The following tables summarize representative quantitative data for key synthetic steps analogous to the preparation and application of this compound.
Table 1: N-Alkylation of 5-Bromo-1H-indazole Analogs
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl bromide | Cs₂CO₃ | DMF | Room Temp | 3 | 5-Bromo-1-ethyl-1H-indazole | 40 | [6] |
| 1-Bromo-3-chloropropane | Cs₂CO₃ | DMF | Room Temp | 3 | 5-Bromo-1-(3-chloropropyl)-1H-indazole | 50 | [6] |
| Alkyl Tosylate | Cs₂CO₃ | Dioxane | 90 | 2 | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | >84 | BenchChem |
| Alkyl Bromide | NaH | THF | Room Temp | 16-24 | N1-alkylated indazole | High |[10] |
Table 2: Suzuki-Miyaura Cross-Coupling of N-Alkylated 5-Bromoindazoles
| Bromo-indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | High | [6] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | 8-12 | N-([1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide | 87 | [11] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | Moderate to Good |[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the N-alkylation of 5-bromo-1H-indazole with other alkyl halides.[6][10] The reaction typically yields a mixture of N-1 and N-2 isomers, which can be separated by column chromatography. The use of sodium hydride in THF is reported to favor the N-1 isomer.[10]
Materials:
-
5-Bromo-1H-indazole
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and obtain pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 3:1 v/v)
-
Ethyl acetate
-
Celite
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-propyl-1H-indazole.
Visualizations
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-1-propyl-1H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents. Its bioisosteric relationship with purines allows for effective interaction with ATP-binding sites of various enzymes, particularly kinases. The derivative, 5-Bromo-1-propyl-1H-indazole, offers a versatile platform for the synthesis of novel drug candidates. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the 1-propyl group can influence solubility, metabolic stability, and binding interactions. These characteristics make this compound a valuable intermediate in the discovery of therapeutics for oncology, neurology, and inflammatory diseases.[1][2][3][4]
Application in Drug Discovery
This compound is a key building block for the synthesis of a diverse range of bioactive molecules. Its primary applications in drug discovery include:
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[4][5][6] By modifying the 5-position, researchers can target the solvent-exposed regions of the ATP-binding pocket, enhancing selectivity and potency. The 1-propyl group can be optimized to improve pharmacokinetic properties. Derivatives of 5-bromo-1H-indazole have shown inhibitory activity against various kinases, including PLK4 and VEGFR.[4][7]
-
Cannabinoid Receptor Modulators: The indazole scaffold is also prevalent in synthetic cannabinoid receptor agonists (SCRAs).[8][9] The N-alkyl substituent, in this case, the propyl group, is a critical determinant of affinity and efficacy at CB1 and CB2 receptors. The 5-bromo substitution can further modulate the pharmacological profile of these compounds.
-
Other Therapeutic Areas: Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-arrhythmic, antifungal, antibacterial, and anti-HIV properties.[2] The versatility of the this compound scaffold allows for its exploration in various therapeutic areas.
Data on Related Indazole Derivatives
| Compound | Target | Assay Type | Activity Metric | Value | Reference |
| 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | PARP-1 | Enzyme Inhibition | IC50 | 36 µM | --INVALID-LINK-- |
| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | PARP-1 | Enzyme Inhibition | IC50 | 6.8 µM | --INVALID-LINK-- |
| Axitinib (an indazole derivative) | PLK4 | Kinase Inhibition (Ki) | Ki | 4.2 nM | --INVALID-LINK-- |
| Indazole-based PLK4 Inhibitor (Compound C05) | PLK4 | Kinase Inhibition | IC50 | < 0.1 nM | --INVALID-LINK-- |
| Indazole-based PLK4 Inhibitor (Compound C05) | IMR-32 Cells | Antiproliferative | IC50 | 0.948 µM | --INVALID-LINK-- |
| Indazole-based PLK4 Inhibitor (Compound C05) | MCF-7 Cells | Antiproliferative | IC50 | 0.979 µM | --INVALID-LINK-- |
| Indazole-based PLK4 Inhibitor (Compound C05) | H460 Cells | Antiproliferative | IC50 | 1.679 µM | --INVALID-LINK-- |
Disclaimer: The data presented is for structurally related compounds and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a general method for the N-alkylation of 5-bromo-1H-indazole to yield this compound. Regioselectivity between N1 and N2 alkylation can be influenced by the choice of base and solvent.[1][10]
Materials:
-
5-bromo-1H-indazole
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromopropane (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.
Protocol 2: Suzuki Cross-Coupling for Further Functionalization
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce a new substituent at the 5-position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-1-propyl-1H-indazole derivative.
Visualizations
Caption: Hypothetical signaling pathway of an indazole-based kinase inhibitor.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
Application Notes and Protocols: 5-Bromo-1-propyl-1H-indazole as a Key Precursor for the Synthesis of Potent CCR2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This pathway plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, contributing to the pathogenesis of a wide array of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and type 2 diabetes.[4][5][6] Consequently, the development of small molecule antagonists targeting the CCR2 receptor is a major focus in contemporary drug discovery.
Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their versatile biological activities.[7][8][9][10][11] Their unique structural and electronic properties make them ideal for establishing specific interactions with biological targets. Within the realm of CCR2 antagonism, the indazole nucleus serves as a robust core for the development of potent and selective inhibitors.[12]
This document provides detailed protocols and application notes on the use of 5-Bromo-1-propyl-1H-indazole as a versatile precursor for the synthesis of indazole-based CCR2 antagonists. We outline a representative synthetic route via a Suzuki-Miyaura cross-coupling reaction and detail the standard biological assays for evaluating the pharmacological efficacy of the resulting compounds.
CCR2 Signaling Pathway
The binding of CCL2 to the CCR2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events. This leads to cellular responses such as chemotaxis, proliferation, and cytokine production, which are central to the inflammatory process.
Caption: The CCL2/CCR2 signaling cascade.
Synthetic Protocol: From Precursor to Antagonist
This compound is an ideal starting material for generating a library of potential CCR2 antagonists. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[13][14][15][16]
Representative Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a generic arylboronic acid.
Caption: Synthetic workflow for a CCR2 antagonist.
Materials:
-
This compound
-
Substituted Arylboronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DME and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-propyl-1H-indazole derivative.
Biological Evaluation of CCR2 Antagonists
A tiered approach is typically used to characterize the pharmacological profile of newly synthesized compounds.[17]
Caption: Tiered screening workflow for CCR2 antagonists.
Protocol 1: CCR2 Receptor Binding Assay
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) from the CCR2 receptor expressed on cell membranes. A decrease in radioligand binding signifies antagonist activity.[17]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding).
Protocol 2: Chemotaxis Assay
Principle: This functional assay directly assesses the ability of an antagonist to block the CCL2-induced migration of CCR2-expressing cells (e.g., THP-1 monocytes).[17]
Methodology:
-
Cell Preparation: Label THP-1 cells with a fluorescent dye (e.g., Calcein-AM).
-
Assay Setup: Use a transwell plate with a porous membrane.
-
Lower Chamber: Add assay medium containing CCL2.
-
Upper Chamber (Insert): Add the fluorescently labeled cells pre-incubated with varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
Detection: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.
Protocol 3: Calcium Flux Assay
Principle: This assay measures the antagonist's ability to inhibit the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon CCL2 stimulation of CCR2-expressing cells.[17]
Methodology:
-
Cell Preparation: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Dispense the cells into a 96-well plate and add varying concentrations of the test compound. Incubate briefly.
-
Stimulation: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR) and add a solution of CCL2 to all wells to stimulate the cells.
-
Detection: Continuously measure the fluorescence intensity before and after the addition of CCL2.
-
Data Analysis: The increase in fluorescence corresponds to the calcium flux. Determine the IC₅₀ of the antagonist by plotting the inhibition of the calcium response against the compound concentration.
Data Presentation
Quantitative data from the biological assays should be compiled to compare the potency and efficacy of the synthesized compounds.
Table 1: Representative Pharmacological Data for Indazole-Based CCR2 Antagonists
| Compound ID | CCR2 Binding (IC₅₀, nM) | Chemotaxis (IC₅₀, nM) | Calcium Flux (IC₅₀, nM) |
| Compound A | 15.2 | 25.8 | 20.5 |
| Compound B | 8.7 | 12.4 | 10.1 |
| Compound C | 22.1 | 30.5 | 28.3 |
| Reference Cmpd | 5.0 | 7.2 | 6.5 |
Note: The data presented are hypothetical and serve as an example for structuring experimental results.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel indazole-based CCR2 antagonists. The synthetic tractability, particularly via Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The outlined biological protocols provide a robust framework for the pharmacological evaluation of these compounds, enabling the identification of potent lead candidates for further development in the treatment of inflammatory diseases.
References
- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Biological Activity of 5-Bromo-1-propyl-1H-indazole Derivatives: Application Notes and Protocols
Disclaimer: The following information is provided for research and drug development professionals. While this document focuses on the biological activity of 5-bromo-1-propyl-1H-indazole derivatives, it is important to note that specific research on the 1-propyl substituted analogs is limited in publicly available literature. Therefore, the biological activities, experimental protocols, and potential mechanisms of action described herein are largely based on data from closely related 5-bromo-1H-indazole derivatives with different N-alkyl substituents (e.g., butyl, pentyl) or other modifications. This information serves as a foundational guide for initiating research on the target compounds.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] The incorporation of a bromine atom at the 5-position of the indazole ring, coupled with N-alkylation, gives rise to a class of molecules with significant pharmacological potential. These derivatives have been particularly investigated for their potent activity as synthetic cannabinoid receptor agonists and as potential anticancer agents.[4][5][6] 5-Bromo-1H-indazole itself is a key intermediate in the synthesis of diverse pharmaceuticals, especially those targeting neurological disorders and oncological pathways. This document provides an overview of the known biological activities of 5-bromo-1H-indazole derivatives and detailed protocols for their in vitro evaluation.
Application Note 1: Cannabinoid Receptor Agonist Activity
5-Bromo-1H-indazole derivatives, particularly those with an N-alkyl chain, are a prominent class of synthetic cannabinoid receptor agonists (SCRAs).[7] These compounds are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by activating the cannabinoid receptors CB1 and CB2.[4] The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is found predominantly in the immune system.[8] The potency of these derivatives at the CB1 receptor often correlates with their psychoactive effects.[4]
Quantitative Data: Cannabinoid Receptor Activity
The following table summarizes the in vitro CB1 receptor activity for a selection of 5-bromo-1H-indazole derivatives, illustrating the impact of different substituents on potency.
| Compound Name | N-Substituent | Head Group | EC50 (nM) at CB1 Receptor | Reference |
| ADB-5′Br-BUTINACA | Butyl | tert-leucinamide | 12.5 | [4] |
| (S)-ADB-5’Br-BUTINACA | Butyl | tert-leucinamide | Potent Agonist | |
| (S)-MDMB-5’Br-BUTINACA | Butyl | tert-leucine methyl ester | Potent Agonist | |
| (S)-ADB-5’Br-INACA | H | tert-leucinamide | Retained CB activity, but with decreased potency compared to tailed counterparts | |
| (S)-MDMB-5’Br-INACA | H | tert-leucine methyl ester | Retained CB activity, but with decreased potency compared to tailed counterparts |
Signaling Pathway: CB1 Receptor Activation
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like a this compound derivative initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to downstream effects on cellular function.
Experimental Protocol: β-Arrestin Recruitment Assay for CB1 Receptor
This protocol is designed to quantify the agonist-induced recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.[6][9][10][11] This method utilizes an enzyme fragment complementation system (e.g., PathHunter® assay).
Materials:
-
PathHunter® CHO-K1 hCB1 β-Arrestin cells
-
Cell culture medium (as recommended by the cell line provider)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
Test compounds (this compound derivatives) and reference agonist (e.g., CP55,940)
-
Vehicle (e.g., DMSO)
-
PathHunter® Detection Reagents
Procedure:
-
Cell Culture and Plating:
-
Culture the PathHunter® CHO-K1 hCB1 β-Arrestin cells according to the supplier's instructions.
-
The day before the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (yielding 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist in cell culture medium. The final concentration of the vehicle should be consistent across all wells (e.g., <0.5%).
-
Add 5 µL of the diluted compound solutions to the respective wells of the cell plate.[11]
-
Include wells with vehicle only (negative control) and a maximal concentration of the reference agonist (positive control).
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection working solution according to the manufacturer's protocol.
-
Add 12.5 µL of the prepared detection solution to each well.[11]
-
Incubate the plate in the dark at room temperature for 60 minutes.[9]
-
Measure the chemiluminescent signal using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the signal from vehicle-treated wells as 0% and the signal from the maximal concentration of the reference agonist as 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Application Note 2: Anticancer Activity
The indazole scaffold is a key component of several FDA-approved small-molecule anticancer drugs.[12] Derivatives of indazole have been shown to exert antitumor effects through various mechanisms, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[9][12]
Quantitative Data: In Vitro Anticancer Activity
The following table presents the cytotoxic activity of various indazole derivatives against a panel of human cancer cell lines. This data illustrates the potential of this chemical class as a source of new anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o (A 5-substituted-1H-indazol-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [5][6] |
| Compound 2f (A 3,6-disubstituted-1H-indazole derivative) | 4T1 (Breast Cancer) | 0.23 | [9][12] |
| Compound 2f (A 3,6-disubstituted-1H-indazole derivative) | A549 (Lung Cancer) | 1.15 | [9][12] |
| Indolyl-1,3,4-thiadiazole 5m (with 5-bromo indolyl substituent) | PaCa2 (Pancreatic Cancer) | 1.5 | [13] |
Signaling Pathway: Intrinsic Apoptosis
One of the mechanisms by which indazole derivatives can exert their anticancer effects is through the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway is a common route, regulated by the Bcl-2 family of proteins.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for in vitro screening of anticancer compounds.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Test compounds (this compound derivatives) and positive control (e.g., Doxorubicin)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and perform a viable cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle-treated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic signaling pathway [pfocr.wikipathways.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: 1H NMR Characterization of 5-Bromo-1-propyl-1H-indazole
Abstract
This document provides a detailed protocol for the characterization of 5-Bromo-1-propyl-1H-indazole using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The described methodology is essential for researchers, scientists, and professionals in drug development for structural verification and purity assessment of this compound. This note includes a comprehensive experimental protocol, a summary of the spectral data, and a workflow diagram for the characterization process.
Introduction
This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural elucidation and characterization of such compounds are critical steps in the drug discovery and development pipeline. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedure for the ¹H NMR characterization of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.98 | d | 0.8 | 1H | H-3 |
| 2 | 7.82 | d | 1.8 | 1H | H-4 |
| 3 | 7.45 | dd | 8.8, 1.8 | 1H | H-6 |
| 4 | 7.38 | d | 8.8 | 1H | H-7 |
| 5 | 4.35 | t | 7.2 | 2H | N-CH₂ -CH₂-CH₃ |
| 6 | 1.95 | sextet | 7.4 | 2H | N-CH₂-CH₂ -CH₃ |
| 7 | 0.95 | t | 7.4 | 3H | N-CH₂-CH₂-CH₃ |
Experimental Protocol
This section details the methodology for the ¹H NMR characterization of this compound.
3.1. Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool or cotton plug
-
Vortex mixer
-
400 MHz NMR spectrometer
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Securely cap the vial and vortex until the sample is completely dissolved.[1][2]
-
Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using the following or similar parameters:
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals in the spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the experimental process.
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
This application note provides a standardized protocol for the ¹H NMR characterization of this compound. Adherence to this methodology will ensure the acquisition of high-quality, reproducible spectra, facilitating accurate structural confirmation and purity assessment, which are crucial for advancing drug discovery and development projects.
References
Application Note: 13C NMR Spectroscopy of 5-Bromo-1-propyl-1H-indazole
Introduction
5-Bromo-1-propyl-1H-indazole is a substituted indazole derivative. The indazole core is a key structural motif in many biologically active compounds, making the structural elucidation of its derivatives crucial for research and development in medicinal chemistry and materials science.[1] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of the 13C NMR spectrum of this compound and presents the expected chemical shift assignments.
Chemical Structure
Figure 1. Chemical structure of this compound with atom numbering.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related indazole compounds and known substituent effects.[2][3][4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| C3 | ~135 | s |
| C3a | ~123 | s |
| C4 | ~121 | d |
| C5 | ~115 | s |
| C6 | ~127 | d |
| C7 | ~112 | d |
| C7a | ~141 | s |
| C1' | ~48 | t |
| C2' | ~23 | t |
| C3' | ~11 | q |
Experimental Protocol
This section details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (~20-50 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) (as internal standard, if not already present in the solvent)
-
5 mm NMR tube
-
Pipette/Syringe
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 20-50 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube securely and gently vortex the sample until the compound is fully dissolved.
-
Ensure the solution is clear and free of any particulate matter.
-
2. NMR Spectrometer and Parameters
-
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion and sensitivity.
-
Probe: 5 mm broadband observe (BBO) or dual C/H probe.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters (Typical):
-
Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃ (center peak at ~77.16 ppm) or DMSO-d₆ (center peak at ~39.52 ppm).
-
Spectral Width (SW): ~200-240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons.
-
Pulse Width (P1): Typically a 30° or 90° pulse, calibrated for the specific probe.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Peak Picking: Identify and label all significant peaks in the spectrum.
Diagrams
Caption: Workflow for 13C NMR analysis.
Caption: Correlation of structure and spectrum.
Conclusion
The protocol described provides a reliable method for obtaining a high-quality 13C NMR spectrum of this compound. The predicted chemical shifts serve as a guide for spectral assignment, which is a critical step in the structural verification of this compound for applications in drug discovery and chemical research.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-propyl-1H-indazole is a synthetic compound belonging to the indazole class of molecules. Compounds in this class are of significant interest in drug discovery and development due to their diverse biological activities. As with any potential therapeutic agent, accurate and robust analytical methods are crucial for its characterization, quantification in various matrices, and for metabolism studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the analysis of such small molecules.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound. The information is intended to guide researchers in developing and implementing reliable analytical methods for this compound.
Predicted Mass Spectrometry Data
While specific experimental mass spectral data for this compound is not widely available in the public domain, we can predict the expected fragmentation patterns based on the analysis of structurally similar halogenated and N-alkylated indazole derivatives. The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).
Table 1: Predicted Quantitative Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Monoisotopic Mass | 238.0109 u | |
| Molecular Weight | 239.11 g/mol | |
| [M+H]⁺ (ESI) | 239.0182 / 241.0162 | Expected in Electrospray Ionization (Positive Mode). The two m/z values represent the isotopic peaks of Bromine (⁷⁹Br and ⁸¹Br). |
| Major Fragment Ion 1 | 197.9763 / 199.9743 | Loss of the propyl group (C₃H₆, 42.0469 u) via benzylic cleavage. This is a common fragmentation pathway for N-alkylated indazoles. |
| Major Fragment Ion 2 | 118.0500 | Represents the core bromo-indazole structure after the loss of the propyl group and subsequent rearrangement. |
| Other Potential Fragments | Various | Further fragmentation of the indazole ring structure is possible but would likely result in lower intensity signals. |
Experimental Protocols
The following protocols are recommended starting points for the analysis of this compound. Optimization of these methods will be necessary based on the specific instrumentation and analytical requirements.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.
1. Sample Preparation (from a biological matrix like plasma or urine):
-
Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be employed using a suitable sorbent (e.g., C18).
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is expected to be most effective.
-
MS/MS Parameters:
-
Precursor Ions: m/z 239.0 and 241.0
-
Product Ions: Monitor the predicted fragment ions (e.g., m/z 198.0/200.0 and 118.0). The collision energy will need to be optimized for the specific instrument.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a suitable alternative, particularly for the analysis of pure compounds or in less complex matrices.
1. Sample Preparation:
-
The sample should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization is generally not necessary for this compound.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Visualizations
The following diagrams illustrate the experimental workflows and the predicted fragmentation pathway for this compound.
Caption: LC-MS/MS Experimental Workflow for the analysis of this compound.
Caption: Predicted ESI+ Fragmentation Pathway of this compound.
Application Note: Characterization of 5-Bromo-1-propyl-1H-indazole using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy
An Application Note on the Infrared Spectroscopy of 5-Bromo-1-propyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. Indazole derivatives are of significant interest in medicinal chemistry, and understanding their structural features is crucial for drug design and development. Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups and molecular structure of a compound. This note outlines the experimental procedure for obtaining a high-quality IR spectrum of this compound and provides a summary of expected characteristic absorption bands.
Introduction
This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds. The addition of a bromo- group at the 5-position and a propyl group at the 1-position modifies the electronic and steric properties of the molecule, potentially influencing its biological activity.
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of various functional groups. For this compound, key functional groups include the aromatic C-H, aliphatic C-H, C=C and C=N bonds of the indazole ring, and the C-Br bond.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[1][2][3]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
-
Ensure the this compound sample is in a solid (powder) or liquid form.
-
The sample should be at room temperature.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, followed by a dry soft tissue.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO2, H2O) or instrumental interferences.
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid powder, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal surface. Apply consistent pressure.
-
If the sample is a liquid, a few drops are sufficient to cover the crystal.
-
Collect the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with known spectra of related compounds (e.g., indazole, 5-bromo-1H-indazole) and theoretical predictions to confirm the structure.[4][5][6][7]
-
Data Presentation: Expected Characteristic IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the known spectra of indazole and related derivatives.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H stretch | Aromatic (Indazole) | Medium to Weak |
| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Medium to Strong |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium |
| 1500 - 1450 | C=N stretch | Indazole Ring | Medium |
| 1470 - 1430 | C-H bend (scissoring) | Aliphatic (CH₂) | Medium |
| 1380 - 1370 | C-H bend (umbrella) | Aliphatic (CH₃) | Medium |
| 1250 - 1000 | C-N stretch | Indazole Ring | Medium to Strong |
| 850 - 750 | C-H out-of-plane bend | Aromatic Ring | Strong |
| 700 - 500 | C-Br stretch | Bromo- group | Medium to Strong |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.
Caption: Workflow for obtaining and analyzing the IR spectrum.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
ATR-FTIR spectroscopy is a rapid and reliable method for the structural characterization of this compound. The provided protocol and table of expected absorption bands serve as a valuable resource for researchers in the field of medicinal chemistry and drug development for the routine analysis and quality control of this and related indazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 4. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 5. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 7. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of 5-Bromo-1-propyl-1H-indazole by Silica Gel Column Chromatography
Introduction
5-Bromo-1-propyl-1H-indazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is critical for the success of subsequent synthetic steps and the quality of the final drug substance. Column chromatography is a fundamental purification technique used extensively in organic synthesis to separate compounds based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.
Principle of Separation
The purification is achieved using normal-phase column chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column.[1][2] this compound, being moderately polar, will adhere to the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the compound can be selectively desorbed and eluted from the column, separating it from less polar and more polar impurities.[3][4] The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure product.[5][6]
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis
2. Equipment
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes/flasks
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm)
-
NMR Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Stir plate and stir bars
3. Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[7]
-
Spotting: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate.
-
Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualization: Visualize the plates under a UV lamp.
-
Selection: The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[7]
4. Column Preparation (Slurry Packing Method)
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to form a homogenous slurry. The amount of silica gel is typically 50-100 times the weight of the crude material.
-
Packing: Secure the chromatography column in a vertical position. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the column gently to ensure even packing and remove air bubbles.
-
Equilibration: Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase until the bed is stable and equilibrated.
5. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small portion of silica gel (2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
6. Elution and Fraction Collection
-
Initiation: Begin elution with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[3][8] For example, start with 5% ethyl acetate in hexane, then move to 10%, 15%, and so on, based on the preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL).
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
7. Product Isolation and Analysis
-
Pooling: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[5]
Data Presentation
The following table summarizes hypothetical but typical results for the purification of this compound, starting from 5.0 grams of crude material.
| Parameter | Crude Product | Purified Product |
| Appearance | Brown Oil | White Solid |
| Initial Mass (g) | 5.00 | - |
| Final Mass (g) | - | 4.35 |
| Purity (by HPLC, %) | ~85% | >98% |
| Recovery Yield (%) | - | 87% |
| TLC Rƒ Value | 0.35 | 0.35 |
| (Mobile Phase: 8:2 Hexane/Ethyl Acetate) |
Visual Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-propyl-1H-indazole
Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-propyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and regioselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the synthesis of this compound?
A1: The primary challenge in the N-alkylation of 5-bromo-1H-indazole is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often leads to a mixture of 1-propyl (N-1) and 2-propyl (N-2) isomers, which can be difficult to separate and results in a lower yield of the desired N-1 isomer.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2]
Q2: What are the key factors that influence the N-1 vs. N-2 regioselectivity in the alkylation of 5-bromo-1H-indazole?
A2: Several factors significantly influence the ratio of N-1 to N-2 alkylated products. These include the choice of base and solvent, the nature of the alkylating agent, and the reaction temperature. Steric and electronic effects of substituents on the indazole ring also play a crucial role.[1][2]
Q3: How can I favor the formation of the desired this compound (N-1 isomer)?
A3: To favor N-1 alkylation, conditions that promote thermodynamic control are generally preferred. A widely successful method is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF).[1][3][4] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position and directing the alkylating agent to the N-1 position.[2] Another effective system for promoting N-1 selectivity is using cesium carbonate (Cs₂CO₃) in dioxane.[4][5]
Q4: Under what conditions would the formation of 5-Bromo-2-propyl-1H-indazole (N-2 isomer) be favored?
A4: While typically the undesired isomer in this context, favoring N-2 alkylation can be achieved under conditions that promote kinetic control. This can include the use of different base/solvent systems. For some indazole derivatives, Mitsunobu conditions (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) have been shown to favor N-2 alkylation.[6] Additionally, the use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds can provide excellent N-2 selectivity.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low overall yield of alkylated products. | - Incomplete deprotonation of the indazole. - Low reactivity of the alkylating agent (1-bromopropane). - Reaction temperature is too low. | - Ensure the 5-bromo-1H-indazole is fully dissolved before adding the base. - Use a slight excess of sodium hydride (1.2 equivalents).[4] - Consider using a more reactive alkylating agent like 1-iodopropane or propyl tosylate. - If using NaH/THF, after addition of the alkylating agent, gently heating the reaction to 50 °C can improve the reaction rate.[1] |
| Poor N-1/N-2 regioselectivity (mixture of isomers). | - The chosen base/solvent system does not strongly favor N-1 alkylation. - Reaction conditions are allowing for equilibration between N-1 and N-2 products. | - For high N-1 selectivity, use the NaH/THF system.[3][4] - Alternatively, for substituted 5-bromo-1H-indazoles, Cs₂CO₃ in dioxane has shown high N-1 selectivity.[4][5] - Ensure anhydrous conditions, as the presence of water can affect the performance of the base. |
| Formation of multiple byproducts. | - Side reactions due to high temperatures. - Degradation of starting material or product. | - Maintain careful temperature control throughout the reaction. - Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed. - Ensure the purity of the starting 5-bromo-1H-indazole. |
| Difficulty in separating N-1 and N-2 isomers. | - The isomers have very similar polarities. | - Optimize column chromatography conditions (e.g., use a different solvent system, a high-performance silica gel, or a different stationary phase). - If separation is extremely difficult, consider derivatizing the mixture to facilitate separation, followed by a deprotection step. |
Data Presentation
The following tables summarize the impact of different reaction conditions on the N-alkylation of 5-bromo-1H-indazole derivatives, providing a quantitative basis for experimental design.
Table 1: Effect of Reaction Conditions on N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Alkylating Agent | Base | Solvent | Temperature (°C) | N-1 Product Yield | N-2 Product Yield | Reference |
| Isopropyl iodide | NaH | DMF | Room Temp. | 38% | 46% | [5] |
| Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | 96% | - | [5] |
Table 2: General Trends in N-1 vs. N-2 Selectivity for Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | [6] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | [1] |
Experimental Protocols
Protocol 1: Highly Selective N-1 Propylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N-1 regioselectivity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction can be gently heated to 50 °C to increase the rate.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the N-1 propylation of 5-bromo-1H-indazole.
Caption: Decision tree for selecting reaction conditions for regioselective propylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Alkylation of 5-bromo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the alkylation of 5-bromo-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Regioselectivity: Formation of N1 and N2 Isomers
The most common side reaction in the alkylation of 5-bromo-1H-indazole is the formation of a mixture of N1- and N2-alkylated regioisomers. The indazole ring possesses two nucleophilic nitrogen atoms, and the ratio of alkylation at these sites is highly dependent on the reaction conditions.[1][2]
Question: My alkylation of 5-bromo-1H-indazole is yielding a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity is a known challenge in indazole chemistry.[3] The outcome of the reaction is influenced by a delicate balance of steric and electronic factors, as well as the choice of base, solvent, and alkylating agent.[3][4] The 1H-tautomer of indazole is generally more stable, which can be leveraged to favor the N1-alkylated product under thermodynamic control.[1][3]
Troubleshooting Steps:
-
For Preferential N1-Alkylation (Thermodynamic Product):
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][4] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation.
-
Alternative Bases: Cesium carbonate (Cs₂CO₃) in dioxane has also been shown to be effective for N1-alkylation, particularly with alkyl tosylates.
-
Substituent Effects: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2-position, thus favoring N1-alkylation.
-
-
For Preferential N2-Alkylation (Kinetic Product):
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often favors the formation of the N2-isomer.[1]
-
Acidic Conditions: The use of acidic catalysts like trifluoromethanesulfonic acid (TfOH) with diazo compounds as alkylating agents can provide excellent N2-selectivity.
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring can direct alkylation to the N2 position.[3][4]
-
Below is a troubleshooting workflow to guide your optimization process:
Over-Alkylation: Formation of Indazolium Salts
Question: I am observing a new, highly polar byproduct in my reaction mixture that I suspect is an indazolium salt. How can this be avoided?
Answer: Over-alkylation, leading to the formation of a quaternary indazolium salt, can occur if the initially formed N-alkylated indazole acts as a nucleophile and reacts with another molecule of the alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the 5-bromo-1H-indazole relative to the alkylating agent, or at most a 1:1 ratio.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.
-
Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides, triflates) are more prone to causing over-alkylation. Consider using less reactive analogues like alkyl bromides or chlorides if possible.
Side Reactions Involving the Bromine Substituent
Question: Is it possible for the bromine atom at the C5 position to react under the alkylation conditions?
Answer: While generally stable, the C-Br bond can potentially undergo side reactions under certain conditions.
-
Dehydrohalogenation: In the presence of a very strong, non-nucleophilic base and at elevated temperatures, elimination of HBr to form a benzyne intermediate is a theoretical possibility, though less common under standard alkylation conditions.
-
Nucleophilic Aromatic Substitution (SNAr): If the reaction mixture contains potent nucleophiles other than the indazole anion, and especially if the indazole ring is further activated by electron-withdrawing groups, SNAr at the C5 position could occur. This is generally not a major concern with common alkylation reagents.
Troubleshooting Steps:
-
Use of Appropriate Base: Employ standard bases like NaH, K₂CO₃, or Cs₂CO₃ rather than extremely strong bases like organolithiums or LDA, unless specifically required for deprotonation.
-
Temperature Control: Avoid excessively high temperatures, which can promote elimination reactions.
-
Inert Atmosphere: To prevent the formation of unforeseen byproducts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Byproducts from Specific Reaction Conditions
Question: What are the common byproducts of a Mitsunobu reaction when used for the N2-alkylation of 5-bromo-1H-indazole?
Answer: The Mitsunobu reaction has its own set of characteristic byproducts that need to be managed during workup and purification.
-
Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct from the oxidation of triphenylphosphine. It can often be challenging to remove completely.
-
Hydrazine Dicarboxylate: The reduced form of the azodicarboxylate (DEAD or DIAD) is another major byproduct.
-
N-Alkylation of Azodicarboxylate: In some cases, the azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to an N-alkylated hydrazine derivative.[5]
Troubleshooting and Purification:
-
Crystallization: TPPO and the hydrazine byproduct can sometimes be removed by crystallization from a suitable solvent system.
-
Chromatography: Careful column chromatography is often necessary to separate the desired product from these byproducts.
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.
Data Summary
The regioselectivity of the alkylation of substituted indazoles is highly dependent on the reaction conditions. The following table summarizes the N1:N2 product ratios for various indazole substrates under different alkylation protocols.
| Indazole Substituent | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio |
| 5-Bromo-3-carboxy-methyl | Isopropyl iodide | NaH | DMF | 45:55 |
| 5-Bromo-3-carboxy-methyl | Alkyl tosylate | Cs₂CO₃ | Dioxane | >95:5 |
| 5-Bromo-3-carboxy-methyl | Methanol | PPh₃, DEAD | THF | <5:>95 |
| 3-tert-Butyl | n-Pentyl bromide | NaH | THF | >99:<1 |
| 3-COMe | n-Pentyl bromide | NaH | THF | >99:<1 |
| 7-NO₂ | n-Pentyl bromide | NaH | THF | 4:96 |
| 7-CO₂Me | n-Pentyl bromide | NaH | THF | <1:>99 |
Data compiled from multiple sources.[1][3]
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is generally effective for achieving high selectivity for the N1-isomer.
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a reliable method for obtaining the N2-isomer as the major product.
-
Preparation: In a flask, dissolve 5-bromo-1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the N2-alkylated product from the byproducts (TPPO and the hydrazine derivative).
Visualizations
Reaction Pathways and Side Products
The following diagram illustrates the primary N1 and N2 alkylation pathways of 5-bromo-1H-indazole and potential side reactions.
Factors Influencing N1/N2 Regioselectivity
This diagram outlines the key factors that researchers can manipulate to control the regioselectivity of the alkylation reaction.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of 1-Propyl and 2-Propyl Indazole Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 1-propyl and 2-propyl indazole regioisomers. The formation of these isomeric mixtures is a common challenge during the N-alkylation of indazole.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-propyl and 2-propyl indazole isomers necessary?
The indazole scaffold is a significant pharmacophore in medicinal chemistry.[1][2] The biological activity of N-alkylated indazoles can differ significantly between the N-1 and N-2 regioisomers.[4] Therefore, isolating the desired isomer is crucial for accurate pharmacological evaluation and drug development to ensure safety and efficacy.[4]
Q2: What are the primary methods for separating 1-propyl and 2-propyl indazole isomers?
The most common laboratory-scale separation techniques are flash column chromatography and fractional crystallization.[1][2][5] The choice of method depends on the specific properties of the isomers, the scale of the separation, and the required purity. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability.[5]
Q3: What factors influence the ratio of 1-propyl to 2-propyl indazole formation during synthesis?
The regioselectivity of the N-alkylation of indazole is highly dependent on several factors, including the choice of base, solvent, and the presence of substituents on the indazole ring.[1][3] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[2][3] Conversely, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) can favor the N-2 isomer.[1][2]
Troubleshooting Guides
Problem: Poor or no separation of isomers by flash column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the two isomers.
-
Solution: Systematically screen different solvent systems. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Vary the ratio of the solvents to fine-tune the separation.
-
-
Co-elution of Isomers: The isomers may have very similar retention factors (Rf) in the chosen solvent system.
-
Solution: Try adding a small amount of a third solvent to the eluent to modify the selectivity of the separation. For example, adding a small percentage of methanol or triethylamine can sometimes improve resolution.
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel mass.
-
-
Incorrect Stationary Phase: Standard silica gel may not be the optimal stationary phase for all isomer pairs.
-
Solution: Consider using different types of stationary phases, such as alumina or reverse-phase silica (C18), which may offer different selectivity.
-
Problem: Difficulty in inducing crystallization of one isomer from a mixture.
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for both isomers, preventing selective crystallization.
-
Solution: Screen a variety of solvents with different polarities. The ideal solvent will dissolve the mixture at an elevated temperature and selectively allow one isomer to crystallize upon cooling, while the other remains in solution. Mixed solvent systems (a solvent and an anti-solvent) can also be effective.[5]
-
-
"Oiling Out" of the Compound: The compound separates as a liquid phase instead of forming solid crystals.
-
Solution: This often occurs when the solution is supersaturated or cooled too quickly. Try slower cooling rates or using a more dilute solution. Seeding the solution with a small crystal of the desired pure isomer can also promote crystallization.
-
-
High Purity of the Mixture: If the mixture is close to a 1:1 ratio, it may form a eutectic mixture which is difficult to crystallize.
-
Solution: In such cases, it might be necessary to first enrich the mixture in one isomer using another technique like column chromatography before attempting crystallization.
-
Experimental Protocols
Protocol 1: Separation of 1-Propyl and 2-Propyl Indazole Isomers by Flash Column Chromatography
This protocol provides a general procedure for the separation of N-propyl indazole isomers using silica gel chromatography.
Materials:
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Crude mixture of 1-propyl and 2-propyl indazole isomers
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should show good separation between the two isomer spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which contain the separated isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.
Protocol 2: Separation by Fractional Crystallization
This method is suitable for separating isomers when one is significantly less soluble than the other in a particular solvent.
Materials:
-
Crude mixture of 1-propyl and 2-propyl indazole isomers
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude mixture in various solvents at room temperature and upon heating. A good solvent will dissolve the mixture when hot but will result in the precipitation of one isomer upon cooling.
-
Dissolution: Place the crude mixture in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Purity Check: Analyze the purity of the crystals and the filtrate (mother liquor) by TLC, HPLC, or NMR to determine the effectiveness of the separation. The mother liquor will be enriched in the more soluble isomer.
Data Presentation
The regioselectivity of indazole alkylation directly impacts the initial ratio of isomers to be separated. The following table summarizes N-1:N-2 isomer ratios obtained under different reaction conditions, which can guide the selection of a synthetic route to favor the desired isomer and simplify subsequent separation.
| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1:N-2 Ratio | Total Yield (%) | Reference |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 (combined) | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | 84 (combined) | [1] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 1 : 2.5 | 58 (N-2), 20 (N-1) | [1] |
Visualizations
Caption: Workflow for synthesis and separation of indazole isomers.
Caption: Logic for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-1-propyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Bromo-1-propyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the N-alkylation of 5-bromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products instead of pure this compound?
A1: This is the most common challenge in the N-alkylation of indazoles. The indazole anion, which is formed after being deprotonated by a base, is an "ambident nucleophile." This means it has two reactive nitrogen atoms (N1 and N2) that can attack the propyl halide.[1] This reaction often results in a mixture of the desired N1-propyl isomer and the undesired N2-propyl isomer, with the ratio being highly sensitive to the reaction conditions.[2][3]
Q2: How can I control the reaction to selectively produce the N1-propyl isomer?
A2: Achieving high selectivity for the N1-isomer involves using conditions that favor thermodynamic control, as the N1-substituted indazole is typically the more thermodynamically stable product.[1][4] The most effective strategy is the careful selection of the base and solvent. A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent such as tetrahydrofuran (THF) is highly recommended for achieving excellent N1-selectivity.[1][4][5][6]
Q3: My reaction is slow or does not go to completion. What are the likely causes?
A3: Several factors can lead to an incomplete reaction:
-
Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. It is crucial to use a fresh bottle of NaH or wash it with a dry solvent like hexane to remove the protective mineral oil and any surface hydroxides.
-
Presence of Moisture: The indazole anion is a strong base and will be quenched by any water present in the solvent, reagents, or glassware. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Insufficient Temperature: While the deprotonation is often done at 0 °C, the alkylation step may require stirring at room temperature or gentle heating (e.g., to 50 °C) to proceed at a reasonable rate.[2][7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[8]
Q4: What is the most effective method for purifying the final product and removing the N2 isomer?
A4: The most common and effective method for separating N1 and N2 isomers is flash column chromatography on silica gel.[8][9][10] A solvent system of ethyl acetate in hexanes is often a good starting point for elution. For removing other impurities, crystallization can also be a very effective technique, provided a suitable solvent is identified.[11]
Q5: How can I definitively confirm that I have synthesized the N1-propyl isomer and not the N2 isomer?
A5: While both isomers will have similar mass spectra, they can be unambiguously distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a 2D NMR technique like HMBC (Heteronuclear Multiple Bond Correlation) is very powerful. It can show a correlation between the protons of the propyl group's CH2 connected to the nitrogen and the carbon atoms of the indazole ring (specifically C3 and C7a), confirming the point of attachment.[6]
Troubleshooting Guide
Problem: Poor Regioselectivity (High Percentage of N2-Isomer)
The primary cause of poor regioselectivity is an inappropriate choice of base and/or solvent. The reaction pathway diagram below illustrates the formation of both potential products.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Propylation of Indazole
Welcome to the technical support center for the N-propylation of indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I obtaining a mixture of N1 and N2-propylated indazole products?
The formation of both N1 and N2 regioisomers is a common challenge in the alkylation of indazole. The indazole anion, which is formed upon deprotonation, acts as an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[1] The final ratio of the N1 and N2 products is highly sensitive to various reaction parameters.[1]
Q2: How can I improve the selectivity to favor the N1-propylated product?
Achieving high selectivity for the N1-propylated product often involves using conditions that favor thermodynamic control, as the N1-substituted indazole is generally the more thermodynamically stable isomer.[2][3][4][5][6] Key factors to consider include:
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[1][2][6][7][8] This combination has been reported to provide greater than 99% N1 regioselectivity for some indazole substrates.[2][7][8]
-
Substituent Effects: The presence of bulky groups at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring N1-propylation.[2]
-
Thermodynamic Equilibration: Under certain conditions, an equilibrium can be established that favors the formation of the more stable N1-substituted product.[6][7]
Q3: What conditions favor the formation of the N2-propylated indazole?
To selectively obtain the N2-propylated product, conditions that favor kinetic control are typically employed.[3] Strategies include:
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N2-alkylated regioisomer.[4][6][7]
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N1 position and direct alkylation to the N2 position, with reported selectivities of ≥96%.[6][7][8]
-
Solvent Choice: In some cases, polar aprotic solvents like dimethylformamide (DMF) in combination with weaker bases such as potassium carbonate (K₂CO₃) can lead to a mixture of isomers, but the N2 product may be significant.[3][4]
Q4: My N-propylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential issues?
Low yields or incomplete reactions can arise from several factors:[9]
-
Inappropriate Base/Solvent Combination: The selection of the base and solvent is critical. For instance, using potassium carbonate or sodium carbonate in THF may result in no product formation.[9]
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are anhydrous, as the presence of water can quench the base and hinder the reaction.
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine if an increase in temperature is necessary.[3]
-
Quality of the Alkylating Agent: Ensure the propyl halide (e.g., 1-bromopropane or 1-iodopropane) is of high purity.
Q5: Are there alternative, more environmentally friendly methods for N-propylation?
Microwave-assisted synthesis is an emerging green chemistry approach that can be applied to the N-alkylation of indazoles.[10][11][12][13] This method can significantly reduce reaction times, increase yields, and minimize the use of solvents.[10][11][13]
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole Alkylation
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | NaH | THF | n-pentyl bromide | 0 → 50 | >99:1 | 89 | [4][6] |
| 2 | K₂CO₃ | DMF | isobutyl bromide | 120 | 58:42 | 72 (47% N1, 25% N2) | [14] |
| 3 | Cs₂CO₃ | Dioxane | ethyl tosylate | 90 | >95:5 | >90 | [4] |
| 4 | - | THF | n-pentanol (Mitsunobu) | 0 → rt | 1:2.5 | 78 (20% N1, 58% N2) | [6][7] |
| 5 | K₂CO₃ | DMF | methyl iodide | rt | 44:40 (yields) | 84 | [4] |
Experimental Protocols
Protocol 1: Selective N1-Propylation of Indazole using NaH in THF
This protocol is optimized for achieving high regioselectivity for the N1-position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[3]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.[3][15]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[3][15]
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise to the suspension at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Protocol 2: Selective N2-Propylation of Indazole via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-propylated regioisomer.[4]
-
Preparation: Dissolve the 1H-indazole (1.0 equivalent), propan-1-ol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[3]
Mandatory Visualization
Caption: General experimental workflow for the N-propylation of indazole.
Caption: Key factors influencing the regioselectivity of indazole propylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-1-propyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-propyl-1H-indazole. Our focus is to address common challenges, particularly the formation of byproducts, to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most prevalent byproduct is the isomeric 5-Bromo-2-propyl-1H-indazole. This arises from the alkylation of the N2 position of the indazole ring instead of the desired N1 position. The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[1][2][3]
Q2: What factors influence the ratio of N1 to N2 alkylation?
A2: The regioselectivity of the N-alkylation of indazoles is influenced by several factors, including the choice of base and solvent, the nature of the alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[2][4] For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1][2][4]
Q3: How can I confirm the identity of the N1 and N2 isomers?
A3: Spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for distinguishing between the N1 and N2 isomers. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the protons of the propyl group's CH2 attached to the nitrogen and either the C3 or C7a carbon of the indazole ring, which helps in assigning the correct structure.[5]
Troubleshooting Guide
Problem 1: My reaction produces a mixture of two products with very similar Rf values on a TLC plate.
-
Potential Cause: You are likely forming a mixture of the desired this compound (N1 isomer) and the 5-Bromo-2-propyl-1H-indazole (N2 isomer) byproduct. These isomers often have very similar polarities, making them difficult to separate.
-
Suggested Solutions:
-
Optimize Reaction Conditions for N1-Selectivity: As outlined in the table below, using a strong, non-coordinating base like sodium hydride in an aprotic solvent such as THF can significantly favor the formation of the desired N1 isomer.[1][5]
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Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography is necessary. This may involve using a less polar solvent system, a high-performance silica gel, or considering alternative stationary phases.
-
Problem 2: The yield of the desired this compound is consistently low.
-
Potential Cause:
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Suboptimal Reaction Conditions: The reaction conditions may be favoring the formation of the N2 isomer, thus reducing the yield of the desired N1 product.
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted 5-Bromo-1H-indazole.
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Degradation: The starting material or product might be sensitive to the reaction conditions, leading to degradation.
-
-
Suggested Solutions:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and ensure the consumption of the starting material.
-
Temperature Control: For the deprotonation step with NaH, it is often beneficial to start at a lower temperature (e.g., 0 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[1]
-
Reagent Quality: Ensure that the 5-Bromo-1H-indazole, propyl halide, and solvent are of high purity and that the solvent is anhydrous, as moisture can quench the base.
-
Data on Reaction Condition Effects
| Base | Solvent | Expected Predominant Isomer | Rationale |
| Sodium Hydride (NaH) | THF | N1 | The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1. This combination is highly effective for promoting N1-alkylation.[1][2][4][5] |
| Potassium Carbonate (K₂CO₃) | DMF | Mixture of N1 and N2 | This is a common and less hazardous base, but it often leads to a mixture of isomers with poor selectivity.[6] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | N1 | Cesium ions can promote N1-alkylation, potentially through a chelation mechanism, especially in the presence of a coordinating group.[3][6] |
Experimental Protocols
Protocol for N1-Selective Propylation of 5-Bromo-1H-indazole
This protocol is designed to favor the formation of the desired this compound.
Materials:
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5-Bromo-1H-indazole
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Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1H-indazole (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[1]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
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Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to separate the desired this compound from any N2 isomer and other impurities.
Visualizations
Caption: Competing N1 and N2 alkylation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-propyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scale-up synthesis of 5-Bromo-1-propyl-1H-indazole. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a safe, efficient, and successful scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the N-propylation of 5-bromo-1H-indazole?
A1: The main challenges include:
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Regioselectivity: Controlling the reaction to favor the desired N1-propyl isomer over the N2-propyl isomer is critical. This becomes more complex at scale due to potential temperature and concentration gradients.
-
Exothermic Reaction Control: The reaction of 5-bromo-1H-indazole with a strong base like sodium hydride (NaH) is exothermic. Managing heat evolution is crucial to prevent runaway reactions, especially in large reactors.
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Handling of Hazardous Reagents: Sodium hydride is a flammable and reactive solid, and the use of flammable solvents like THF requires strict safety protocols during large-scale operations.
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Product Isolation and Purification: Efficiently isolating and purifying the target compound to the required specifications at a larger scale can be challenging. Traditional column chromatography may not be practical, necessitating the development of robust crystallization methods.
Q2: Which reaction conditions are recommended for achieving high N1-selectivity?
A2: For selective N1-alkylation of indazoles, the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is widely recommended.[1][2] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the propyl group to the N1 position.[3]
Q3: Can other bases be used for the N-propylation?
A3: While NaH is preferred for N1 selectivity, other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as DMF can also be used. However, these conditions may lead to a mixture of N1 and N2 isomers, complicating purification.[4]
Q4: What is a suitable method for purifying this compound at scale?
A4: While column chromatography is common in the lab, crystallization is a more scalable and economical purification method for larger quantities. Developing a crystallization procedure, potentially using a binary solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not), is recommended.
Q5: What are the key safety precautions for this scale-up synthesis?
A5: Key safety precautions include:
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Performing a thorough risk assessment before starting the synthesis.
-
Handling sodium hydride in an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Ensuring the reactor is equipped with adequate cooling and emergency quenching capabilities.
-
Grounding all equipment to prevent static discharge when using flammable solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete deprotonation of 5-bromo-1H-indazole. | Ensure the sodium hydride is fresh and of good quality. Allow sufficient time for the deprotonation step before adding the propyl halide. |
| Low reaction temperature leading to slow reaction rate. | Monitor the reaction temperature and maintain it at a gentle reflux to ensure the reaction goes to completion. | |
| Impure starting materials. | Use high-purity 5-bromo-1H-indazole and propyl halide. | |
| Poor N1:N2 Regioselectivity | Use of a non-optimal base/solvent system. | For high N1 selectivity, use sodium hydride in THF.[1][2] Avoid carbonate bases in DMF if N1 selectivity is the primary goal. |
| Reaction temperature is too high. | While gentle heating is necessary, excessive temperatures can sometimes lead to decreased selectivity. Maintain a controlled temperature. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize easily. | Attempt to form a salt of the product (e.g., with p-toluenesulfonic acid) which may be more crystalline.[5][6] |
| Inefficient extraction from the aqueous workup. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product. | |
| Runaway Reaction | Poor heat dissipation during the addition of sodium hydride or during the reaction. | Add sodium hydride portion-wise at a controlled temperature. Ensure the reactor's cooling system is functioning efficiently. For very large scales, consider a semi-batch process where the indazole solution is added to the NaH suspension. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
5-bromo-1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen/argon inlet
-
Addition funnel
-
Temperature probe
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: Charge the reactor with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Initiation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) to the reaction mixture.
-
Reaction Completion: Heat the mixture to a gentle reflux (around 65 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
Objective: To purify the crude this compound.
Procedure:
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Good candidates are solvents in which the product is highly soluble when hot and poorly soluble when cold (e.g., isopropanol, ethanol, or a mixture of a good solvent like ethyl acetate and an anti-solvent like heptane).
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles (Illustrative)
| Indazole Substituent | Base/Solvent | Alkylating Agent | N1:N2 Ratio | Yield (%) | Reference |
| 5-Bromo | NaH / THF | Propyl bromide | >95:5 | ~80-90 (expected) | General knowledge from cited literature |
| Unsubstituted | K2CO3 / DMF | Isobutyl bromide | 58:42 | 72 (combined) | [5] |
| 3-tert-Butyl | NaH / THF | Alkyl bromide | >99:<1 | High | [3] |
| 7-Nitro | NaH / THF | Alkyl bromide | 4:96 | High | [3] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the N-propylation of 5-bromo-1H-indazole.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Purification of 5-Bromo-1-propyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1-propyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most prevalent impurities include:
-
5-Bromo-2-propyl-1H-indazole: This is the N2-alkylated regioisomer, which often forms alongside the desired N1-propylated product. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1][2]
-
Unreacted 5-bromo-1H-indazole: Incomplete alkylation can lead to the presence of the starting material in the crude product.
-
Residual Propylating Agent: Traces of the propylating agent (e.g., 1-bromopropane, propyl iodide) may remain.
-
Over-alkylation Products: Although less common, the formation of a quaternary indazolium salt is a potential side product.
-
Solvent Residues: Solvents used in the reaction and work-up may be present in the crude product.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and its impurities, particularly the N1 and N2 isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including residual solvents and the propylating agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify isomeric impurities by comparing the integration of characteristic peaks.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a qualitative assessment of the purity of column chromatography fractions.
Q3: What are the key differences in the physical properties of this compound and its N2-isomer that can be exploited for purification?
A3: The N1 and N2 isomers of 5-Bromo-propyl-1H-indazole have different physical properties that can be leveraged for their separation:
-
Polarity: The N1 and N2 isomers often exhibit different polarities, which is the basis for their separation by column chromatography. Typically, one isomer will have a stronger affinity for the stationary phase (e.g., silica gel) than the other.
-
Solubility: The isomers may have different solubilities in various solvents or solvent mixtures. This difference can be exploited for purification by recrystallization.
-
Crystallinity: One isomer may form well-defined crystals more readily than the other, which can also aid in purification by crystallization.
Troubleshooting Guides
Issue 1: My final product is a mixture of N1 and N2 isomers.
| Possible Cause | Troubleshooting Steps |
| Non-optimized alkylation reaction conditions. | The regioselectivity of the N-alkylation of indazoles is highly sensitive to the choice of base, solvent, and temperature. To favor the formation of the desired N1-isomer, consider using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2] |
| Ineffective purification method. | Standard purification methods may not be sufficient to separate the isomers. Utilize the difference in polarity of the N1 and N2 isomers for separation by flash column chromatography on silica gel. Alternatively, explore recrystallization with a mixed solvent system. |
Issue 2: I am having difficulty separating the N1 and N2 isomers by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | The polarity of the eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents should be carefully optimized by running preliminary TLC plates. |
| Overloaded column. | Loading too much crude material onto the column will result in poor separation. As a general rule, use a weight ratio of silica gel to crude product of at least 30:1 for difficult separations. |
| Column was not packed properly. | An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly and without any air bubbles. |
Issue 3: My product "oils out" during recrystallization.
| Possible Cause | Troubleshooting Steps |
| The solution is supersaturated with impurities. | If the concentration of impurities is too high, it can inhibit crystallization and lead to the formation of an oil. Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove some of the more polar impurities. |
| The solution is cooling too quickly. | Rapid cooling can prevent the formation of a crystal lattice and result in an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate recrystallization solvent. | The chosen solvent may be too good of a solvent for your compound even at low temperatures. Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 60-80% | High resolution for isomer separation. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% (for the less soluble isomer) | 50-70% | Scalable and can yield very pure material. | May not be effective if isomers have similar solubilities; yield can be lower. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To separate this compound (N1 isomer) from the N2 isomer and other impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Packing the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Pour a layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain slowly while tapping the column gently to ensure even packing. Avoid introducing air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
The two isomers should appear as distinct spots with different Rf values.
-
-
Combining and Concentrating Fractions:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify this compound by exploiting differences in solubility.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent of a pair) and heat the mixture gently while stirring until the solid dissolves completely.
-
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If using a solvent pair, slowly add the anti-solvent (the solvent in which the compound is less soluble) to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Cooling:
-
Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting guide for poor isomer separation during column chromatography.
References
Technical Support Center: 5-Bromo-1-propyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and analysis of 5-Bromo-1-propyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted indazole derivative. Indazoles are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. They are often considered bioisosteres of indoles and are key components in the development of various therapeutic agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties.[1] this compound, specifically, serves as a building block in the synthesis of more complex molecules for drug discovery and development.
Q2: What are the primary factors that can cause the decomposition of this compound?
The decomposition of this compound can be initiated by several factors, including:
-
Exposure to Light (Photodegradation): Aromatic bromine compounds can be susceptible to photolysis, where the carbon-bromine bond can cleave upon exposure to UV or even visible light, leading to the formation of radical species and subsequent degradation products.
-
Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to break chemical bonds within the molecule, leading to decomposition. The indazole ring itself is relatively stable, but the N-propyl group and the bromo substituent can be more susceptible to thermal stress.
-
Extreme pH Conditions (Acidic or Basic Hydrolysis): While the indazole core is generally stable, strong acidic or basic conditions can potentially lead to the cleavage of the N-propyl group or other hydrolytic degradation pathways. The stability of the compound is generally highest in a pH range of 4 to 4.5.[2]
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the indazole ring or the N-propyl side chain.
Q3: What are the likely decomposition products of this compound?
While specific degradation studies on this compound are not extensively published, based on the general chemistry of related compounds, potential decomposition products could include:
-
5-Bromo-1H-indazole: Cleavage of the N-propyl group would result in the parent indazole.
-
1-Propyl-1H-indazole: Debromination of the molecule would yield the N-propylated indazole without the bromo substituent.
-
Propionaldehyde or Propanol: Degradation of the N-propyl side chain could lead to these smaller organic molecules.
-
Various brominated and non-brominated aromatic byproducts: Further degradation of the indazole ring can lead to a complex mixture of smaller aromatic fragments.
Q4: How can I detect the decomposition of my this compound sample?
Decomposition can be detected by various analytical techniques that assess the purity of the sample. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[3][4] A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and potential identification of impurities and degradation products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities or degradation products.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify major impurities.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Decomposition | 1. Review Storage Conditions: Ensure the sample has been stored protected from light, at the recommended temperature (typically cool and dry), and under an inert atmosphere if necessary. |
| 2. Check Solvent Stability: Verify that the solvent used for sample preparation is not causing degradation. Prepare a fresh sample in a different, high-purity solvent and analyze immediately. | |
| 3. Perform Forced Degradation Study: To confirm if the new peaks are degradation products, subject a small amount of the sample to stress conditions (e.g., heat, light, acid, base, oxidation) and monitor the HPLC chromatogram for the growth of the unexpected peaks. | |
| Contamination | 1. Solvent Blank: Inject the solvent used for sample preparation to check for contaminants. |
| 2. System Cleanliness: Ensure the HPLC system, including the injector and column, is clean and free from residues of previous analyses. | |
| 3. Vial Contamination: Use new, clean vials for sample preparation. | |
| Synthesis Byproducts | 1. Review Synthesis Protocol: Examine the synthetic route for potential side reactions that could lead to the observed impurities.[7][8][9] |
| 2. Purification Method: Evaluate the effectiveness of the purification method used (e.g., column chromatography, recrystallization). It may be necessary to optimize the purification process to remove these byproducts.[10][11] |
Issue 2: Discoloration or Change in Physical Appearance of the Sample
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| 2. Minimize Exposure During Handling: Work with the compound in a dimly lit area or under yellow light to minimize exposure. | |
| Oxidation | 1. Inert Atmosphere: If the compound is sensitive to air, store it under an inert gas like nitrogen or argon. |
| 2. Use of Antioxidants: For solutions, consider the addition of a suitable antioxidant, ensuring it does not interfere with downstream applications. | |
| Thermal Degradation | 1. Controlled Temperature Storage: Store the compound at the recommended temperature, avoiding exposure to high heat sources. |
| 2. Monitor Temperature During Experiments: Be mindful of the temperature used in experimental procedures to prevent thermal decomposition. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation. |
| Light Exposure | Protect from light (Amber vial) | To prevent photolytic decomposition. |
| Atmosphere | Store under inert gas (Nitrogen/Argon) | To prevent oxidation. |
| pH of Solutions | 4.0 - 4.5 | pH of maximum stability to prevent hydrolysis.[2] |
| Solvents for Storage | Anhydrous aprotic solvents (e.g., Acetonitrile, THF) | To prevent hydrolysis and other solvent-mediated degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm and 280 nm).
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Mandatory Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for identifying the source of impurities.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. soeagra.com [soeagra.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
Technical Support Center: Regioselective Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective N-alkylation of indazoles, with a specific focus on preventing the formation of the N2-isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing actionable solutions to improve N1-selectivity.
Issue 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers.
-
Question: I'm getting a roughly equal mixture of N1 and N2 alkylated indazoles. How can I favor the N1 isomer?
-
Answer: Achieving high N1-selectivity often requires optimizing your reaction conditions to favor the thermodynamically more stable N1 product.[1][2][3] The choice of base and solvent is one of the most critical factors.[1] Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a highly effective method for promoting N1-alkylation.[2][3][4] This combination is believed to form a tight ion pair between the sodium cation and the indazolide anion, where the cation coordinates with the N2 nitrogen, sterically hindering alkylation at that position.[1][5] In contrast, conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) often lead to isomer mixtures.[6][7]
Issue 2: The reaction is not going to completion, and I'm recovering starting material.
-
Question: My reaction is sluggish, and the conversion to the N1-product is low. What can I do?
-
Answer: Incomplete conversion can be due to several factors. Ensure you are using at least a stoichiometric amount of base to fully deprotonate the indazole.[5] The reaction temperature can also be crucial; for instance, while the initial deprotonation with NaH is often performed at 0 °C, warming the reaction to room temperature or even 50 °C can be necessary to drive the alkylation to completion.[2][4] The reactivity of your alkylating agent also plays a role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] If you are using a less reactive alkylating agent, you may need to increase the reaction temperature or time.
Issue 3: I'm observing the opposite regioselectivity, with the N2-isomer being the major product.
-
Question: My reaction is unexpectedly yielding the N2-isomer as the major product. What conditions favor N2-alkylation that I should avoid?
-
Answer: Several factors can promote the formation of the N2-isomer. The presence of an electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7 position of the indazole ring strongly directs alkylation to the N2 position.[2][4][8][9] Additionally, certain reaction conditions are known to favor the kinetically preferred N2-product. For example, the Mitsunobu reaction is known to have a strong preference for N2-alkylation.[2][3][6] Alkylation under acidic conditions, such as using a catalytic amount of trifluoromethanesulfonic acid (TfOH), can also selectively produce the N2-isomer.[4][10] To favor N1-alkylation, you should avoid these conditions if possible.
Issue 4: I'm struggling to separate the N1 and N2 isomers.
-
Question: The N1 and N2 isomers I've produced are difficult to separate by column chromatography. What can I do?
-
Answer: The N1 and N2 isomers of alkylated indazoles can indeed have similar polarities, making their separation challenging.[6] The most effective approach is to optimize the reaction to maximize the formation of the desired N1-isomer, thereby minimizing the amount of the N2-isomer that needs to be removed.[11] If separation is still necessary, high-performance column chromatography with a shallow solvent gradient may be effective.[5] In some cases, recrystallization using a mixed solvent system can be employed to isolate the desired isomer in high purity.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of regioselective indazole alkylation.
-
Question 1: Why is regioselectivity an issue in indazole alkylation?
-
Answer: The indazole ring system exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H- and 2H-indazole tautomers.[4][13][14] The 1H-tautomer is generally the more thermodynamically stable form.[2][3][4] Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, with two reactive nitrogen atoms at the N1 and N2 positions.[5][11] Direct alkylation can therefore occur at either nitrogen, often resulting in a mixture of N1 and N2-substituted products.[4][13][14]
-
Question 2: What are the key factors influencing N1 vs. N2 regioselectivity?
-
Answer: The regiochemical outcome of indazole alkylation is influenced by a delicate balance of several factors:
-
Base and Solvent: As discussed in the troubleshooting section, the combination of base and solvent is critical. Strong hydride bases in non-polar aprotic solvents (e.g., NaH in THF) tend to favor N1-alkylation, while carbonate bases in polar aprotic solvents (e.g., K2CO3 in DMF) often yield mixtures.[2][3][6]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a significant role.[1][2] Bulky or electron-withdrawing groups at the C3 position can enhance N1-selectivity, particularly with the NaH/THF system.[1][4][8] Conversely, electron-withdrawing groups at the C7 position strongly favor N2-alkylation.[2][4][8][9]
-
Nature of the Electrophile: The alkylating agent can also influence the product ratio.[4]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-isomers can be favored under kinetically controlled conditions.[4][6]
-
-
Question 3: How can I confirm the regiochemistry of my alkylated indazole products?
-
Answer: The structures of N1- and N2-alkylated indazole isomers can be unambiguously determined using advanced NMR techniques.[15] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for differentiating between the two regioisomers.[15][16]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction conditions on the regioselectivity of indazole alkylation.
Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate [2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio |
| 1 | K2CO3 (2.0) | DMF | 20 | 24 | 76:24 |
| 2 | Cs2CO3 (2.0) | DMF | 20 | 24 | 75:25 |
| 3 | NaH (1.2) | THF | 50 | 24 | >99:1 |
| 4 | KHMDS (1.2) | THF | 20 | 24 | 98:2 |
| 5 | LiH (1.2) | THF | 20 | 24 | 98:2 |
Table 2: Effect of C3 and C7 Substituents on N1-pentylation using NaH in THF [2][8]
| Entry | Indazole Substituent | Position | N1:N2 Ratio |
| 1 | -CO2Me | C3 | >99:1 |
| 2 | -C(CH3)3 | C3 | >99:1 |
| 3 | -COCH3 | C3 | >99:1 |
| 4 | -CONH2 | C3 | >99:1 |
| 5 | -NO2 | C7 | 4:96 |
| 6 | -CO2Me | C7 | <1:99 |
Table 3: Effect of Solvent on N1-alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate with Ethyl Tosylate and Cs2CO3 at 90°C [13][17]
| Entry | Solvent | N1-Product Isolated Yield (%) |
| 1 | Dioxane | 96 |
| 2 | Chlorobenzene | 66 |
| 3 | DMF | 60 |
| 4 | Toluene | 56 |
| 5 | DMSO | 54 |
| 6 | NMP | 42 |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation using NaH in THF [4]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N1-Alkylation using a Two-Step Reductive Amination Approach [7]
This protocol is suitable for the N1-alkylation of indazoles with simple alkyl groups from aldehydes.
-
Step 1: Enamine Formation
-
In a reaction vessel, combine the indazole (1.0 eq) and the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq).
-
Heat the mixture, and monitor the formation of the N1-enamine intermediate by LC-MS.
-
-
Step 2: Hydrogenation
-
To the crude enamine intermediate, add a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst (e.g., 5% Pt/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., 40 psi) at a suitable temperature (e.g., 30 °C) until the reduction is complete.
-
Filter off the catalyst and concentrate the solvent.
-
Purify the residue by column chromatography or crystallization to obtain the N1-alkylated indazole. This method has been shown to produce the N1-isomer with no detectable N2-isomer.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Differentiating 5-Bromo-1-propyl-1H-indazole and its N2 Isomer
For researchers, scientists, and drug development professionals, the unambiguous identification of N1 and N2 isomers of substituted indazoles is a critical step in chemical synthesis and drug discovery. The position of the alkyl substituent on the indazole core can significantly influence the molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of 5-Bromo-1-propyl-1H-indazole (the N1 isomer) and 5-Bromo-2-propyl-2H-indazole (the N2 isomer), focusing on analytical techniques for their differentiation, supported by experimental data from closely related analogs.
The alkylation of 5-bromo-1H-indazole can lead to a mixture of two regioisomers: the N1- and N2-substituted products. The separation and characterization of these isomers are essential for ensuring the purity and correct structural assignment of the desired compound. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for this purpose.
Comparative Analysis of N1 and N2 Isomers
The key to distinguishing between the N1 and N2 isomers lies in the different chemical environments of the atoms within the indazole ring system and the attached propyl group. These differences are readily observable in their respective NMR spectra. Due to the unavailability of specific experimental data for the propyl isomers, this guide utilizes data from the closely related and well-characterized N-methyl and N-ethyl analogs to illustrate the distinguishing principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), provides the most definitive method for isomer differentiation.
¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the N-alkyl group are influenced by the position of substitution. Generally, the protons of the alkyl group attached to N1 are slightly more deshielded (appear at a higher ppm) compared to those attached to N2.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole core, particularly C3 and C7a, are highly indicative of the substitution pattern. In N1-substituted indazoles, the chemical shift of C7a is typically found at a lower field (higher ppm value) compared to the N2 isomer. Conversely, the C3 carbon in the N2 isomer is often more deshielded than in the N1 isomer.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for unambiguously assigning the isomer. It shows correlations between protons and carbons that are two or three bonds away. For the N1 isomer, a key correlation is observed between the protons of the N-CH₂ group of the propyl chain and the C7a carbon of the indazole ring. In contrast, for the N2 isomer, the N-CH₂ protons will show a correlation to the C3 carbon.
Table 1: Comparative ¹H NMR Data of N-Alkylated 5-Bromoindazoles (Illustrative)
| Compound | Solvent | N-CH₂ (ppm) | Indazole Protons (ppm) |
| 5-Bromo-1-methyl-1H-indazole | CDCl₃ | ~4.1 (s, 3H) | 7.9-8.1 (m), 7.3-7.5 (m) |
| 5-Bromo-2-methyl-2H-indazole | CDCl₃ | ~4.2 (s, 3H) | 7.9-8.1 (m), 7.3-7.5 (m) |
| 5-Bromo-1-ethyl-1H-indazole | CDCl₃ | ~4.4 (q, 2H) | 7.9-8.1 (m), 7.3-7.5 (m) |
| 5-Bromo-2-ethyl-2H-indazole | CDCl₃ | ~4.5 (q, 2H) | 7.9-8.1 (m), 7.3-7.5 (m) |
Note: The chemical shifts are approximate and based on data for analogous compounds. The exact values for the propyl isomers may vary.
Table 2: Comparative ¹³C NMR Data of N-Alkylated 5-Bromoindazoles (Illustrative)
| Compound | Solvent | C3 (ppm) | C7a (ppm) | N-CH₂ (ppm) |
| 5-Bromo-1-methyl-1H-indazole | CDCl₃ | ~134 | ~140 | ~35 |
| 5-Bromo-2-methyl-2H-indazole | CDCl₃ | ~125 | ~148 | ~45 |
| 5-Bromo-1-ethyl-1H-indazole | CDCl₃ | ~134 | ~140 | ~43 |
| 5-Bromo-2-ethyl-2H-indazole | CDCl₃ | ~125 | ~148 | ~53 |
Note: The chemical shifts are approximate and based on data for analogous compounds. The exact values for the propyl isomers may vary.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for separating the N1 and N2 isomers, which often exhibit different polarities.
HPLC: Due to the difference in the dipole moment between the N1 and N2 isomers, they can often be separated using normal-phase or reverse-phase HPLC. The N2 isomer is generally more polar and will have a shorter retention time in reverse-phase HPLC.
GC-MS: The isomers will likely have different retention times on a GC column. The mass spectra of both isomers will show the same molecular ion peak, but the fragmentation patterns may differ slightly, providing additional structural information.
Experimental Protocols
Synthesis of this compound and 5-Bromo-2-propyl-2H-indazole
A common method for the N-alkylation of indazoles involves the reaction of 5-bromo-1H-indazole with a propyl halide (e.g., 1-bromopropane) in the presence of a base. This reaction typically yields a mixture of the N1 and N2 isomers.
Materials:
-
5-Bromo-1H-indazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole in DMF, add potassium carbonate.
-
Add 1-bromopropane dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
HMBC Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard HMBC sequence
-
Optimization: Optimized for a long-range coupling constant of 8 Hz.
Visualizing the Distinguishing Features
The following diagrams illustrate the key structural differences and the diagnostic HMBC correlations that enable the differentiation of the two isomers.
A Spectroscopic Guide to the Isomeric Pair: 1-Propyl- vs. 2-Propyl-5-bromo-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure due to its presence in a multitude of biologically active compounds. The strategic N-alkylation of the indazole core is a common approach to modulate the pharmacological properties of these molecules. However, this alkylation can result in two distinct regioisomers, the N-1 and N-2 substituted products, which can exhibit significantly different biological activities and physicochemical properties. Consequently, the unambiguous structural characterization of these isomers is of paramount importance.
This guide provides a comprehensive spectroscopic comparison of 1-propyl-5-bromo-indazole and 2-propyl-5-bromo-indazole. It outlines the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for the regioselective synthesis of both isomers are presented, equipping researchers with the necessary tools for their preparation and characterization.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 1-propyl-5-bromo-indazole and 2-propyl-5-bromo-indazole. These values are based on known spectroscopic trends for N-1 and N-2 alkylated indazoles.
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | 1-Propyl-5-bromo-indazole (Expected δ, ppm) | 2-Propyl-5-bromo-indazole (Expected δ, ppm) | Key Differentiator |
| H-3 | ~8.05 (s) | ~8.00 (s) | Subtle downfield shift in the N-1 isomer. |
| H-4 | ~7.80 (d) | ~7.75 (d) | |
| H-6 | ~7.40 (dd) | ~7.35 (dd) | |
| H-7 | ~7.60 (d) | ~7.55 (d) | |
| N-CH₂ -CH₂-CH₃ | ~4.30 (t) | ~4.50 (t) | The N-CH₂ protons are typically more deshielded in the N-2 isomer. |
| N-CH₂-C H₂-CH₃ | ~1.90 (sextet) | ~2.00 (sextet) | |
| N-CH₂-CH₂-C H₃ | ~0.95 (t) | ~1.00 (t) |
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | 1-Propyl-5-bromo-indazole (Expected δ, ppm) | 2-Propyl-5-bromo-indazole (Expected δ, ppm) | Key Differentiator |
| C-3 | ~134.0 | ~123.0 | Significant upfield shift of C-3 in the N-2 isomer. |
| C-3a | ~122.0 | ~128.0 | |
| C-4 | ~121.0 | ~121.5 | |
| C-5 | ~115.0 | ~115.5 | |
| C-6 | ~125.0 | ~125.5 | |
| C-7 | ~110.0 | ~118.0 | Downfield shift of C-7 in the N-2 isomer. |
| C-7a | ~140.0 | ~148.0 | Downfield shift of C-7a in the N-2 isomer. |
| N-C H₂-CH₂-CH₃ | ~48.0 | ~52.0 | The N-CH₂ carbon is typically more deshielded in the N-2 isomer. |
| N-CH₂-C H₂-CH₃ | ~23.0 | ~24.0 | |
| N-CH₂-CH₂-C H₃ | ~11.0 | ~11.5 |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | 1-Propyl-5-bromo-indazole | 2-Propyl-5-bromo-indazole | Notes |
| IR (cm⁻¹) | ~2960 (C-H), ~1610 (C=N), ~1500 (C=C), ~800 (C-Br) | ~2960 (C-H), ~1615 (C=N), ~1505 (C=C), ~805 (C-Br) | The IR spectra are expected to be very similar, with subtle shifts in the fingerprint region. |
| Mass Spec (EI) | m/z 238/240 [M]⁺, 210/212 [M-C₂H₄]⁺, 197/199 [M-C₃H₅]⁺ | m/z 238/240 [M]⁺, 210/212 [M-C₂H₄]⁺, 197/199 [M-C₃H₅]⁺ | The mass spectra will show the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). Fragmentation patterns are expected to be similar. |
Experimental Protocols
The regioselective synthesis of 1-propyl- and 2-propyl-5-bromo-indazole can be achieved by carefully selecting the reaction conditions for the N-alkylation of 5-bromo-1H-indazole.
Synthesis of 1-Propyl-5-bromo-indazole (N-1 Alkylation)
This protocol is adapted from methodologies that favor the thermodynamically more stable N-1 isomer.
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-propyl-5-bromo-indazole.
Synthesis of 2-Propyl-5-bromo-indazole (N-2 Alkylation)
The synthesis of the N-2 isomer often requires conditions that favor the kinetically controlled product. The Mitsunobu reaction is a well-established method for achieving N-2 selectivity in the alkylation of indazoles.
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.), propan-1-ol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Mitsunobu Reaction: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Purification: After completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by column chromatography on silica gel to separate the N-1 and N-2 isomers, yielding the desired 2-propyl-5-bromo-indazole.
Spectroscopic Analysis Workflow
The unambiguous identification of the correct isomer is critical. The following workflow outlines the key spectroscopic techniques and the expected outcomes.
Caption: General workflow for the synthesis and spectroscopic characterization of N-1 and N-2 propyl-5-bromo-indazole isomers.
Key Differentiating Spectroscopic Features
The most reliable method for distinguishing between the 1-propyl and 2-propyl isomers is through two-dimensional NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
For 1-Propyl-5-bromo-indazole (N-1 isomer): A key correlation will be observed between the protons of the N-CH₂ group of the propyl chain and the C-7a carbon of the indazole ring.
-
For 2-Propyl-5-bromo-indazole (N-2 isomer): A characteristic correlation will be present between the protons of the N-CH₂ group and the C-3 carbon of the indazole ring.
This difference in through-bond coupling provides a definitive method for assigning the correct regiochemistry.
Caption: Chemical structures of 1-propyl- and 2-propyl-5-bromo-indazole.
Conclusion
The regioselective synthesis and correct structural assignment of N-alkylated indazoles are crucial steps in the development of novel chemical entities. While routine one-dimensional NMR, IR, and MS can provide valuable information, the definitive differentiation between the 1-propyl and 2-propyl isomers of 5-bromo-indazole relies on two-dimensional NMR techniques, particularly HMBC. By employing the appropriate synthetic strategies and analytical methods outlined in this guide, researchers can confidently prepare and characterize these important building blocks for their drug discovery programs.
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides an objective comparison of key analytical methods for assessing the purity of 5-Bromo-1-propyl-1H-indazole, a crucial building block in the synthesis of various therapeutic agents. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with supporting experimental protocols and data.
Method Comparison at a Glance
A multi-faceted approach is often necessary for the comprehensive purity assessment of pharmaceutical intermediates. The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the need for structural elucidation.
| Analytical Method | Principle | Primary Use Case for this compound | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Quantitation of the main component and non-volatile impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis. | May require reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio. | Identification and quantitation of volatile and semi-volatile impurities, including residual solvents. | High sensitivity and specificity; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Provides unambiguous structural elucidation; qNMR allows for purity determination without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. |
Quantitative Data Summary
The following tables present representative quantitative data obtained from the analysis of a hypothetical batch of this compound using HPLC, GC-MS, and quantitative NMR (qNMR).
Table 1: HPLC Purity Analysis
| Component | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 8.52 | 99.54 | 99.54 |
| Impurity A (5-Bromo-2-propyl-1H-indazole) | 7.98 | 0.21 | - |
| Impurity B (5-Bromo-1H-indazole) | 5.23 | 0.15 | - |
| Unknown Impurity C | 9.15 | 0.10 | - |
Table 2: GC-MS Analysis of Volatile Impurities
| Component | Retention Time (min) | Concentration (ppm) | Identification Confidence |
| Dichloromethane | 3.12 | 50 | High |
| Toluene | 5.45 | 25 | High |
Table 3: Quantitative ¹H NMR (qNMR) Purity Assessment
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 99.4% |
| Relative Standard Deviation (%) | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile/Water (1:1).
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: 10 mg/mL of this compound in Dichloromethane.
Quantitative ¹H NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic Anhydride (a precisely weighed amount)
-
Pulse Sequence: A standard 90° pulse experiment
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Overall analytical workflow for purity assessment.
Caption: Logical pathway for impurity identification.
Conclusion
The purity assessment of this compound requires a combination of analytical techniques to ensure a comprehensive understanding of the impurity profile. HPLC is the primary tool for quantitative purity determination of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities, such as residual solvents. NMR spectroscopy provides invaluable structural confirmation and can be used as an absolute quantitative method (qNMR). By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.
Comparative Analysis of 1-Alkyl-5-Bromo-Indazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1-alkyl-5-bromo-indazoles represent a promising scaffold in the pursuit of novel therapeutics. This guide provides a comparative analysis of their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols to aid in further research and development.
The indazole core is a well-established pharmacophore found in numerous clinically approved drugs.[1] The strategic introduction of a bromine atom at the 5-position and an alkyl group at the 1-position of the indazole ring offers a versatile platform for developing potent and selective inhibitors of various biological targets, particularly protein kinases and microbial enzymes.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the biological activities of various 1-alkyl-5-bromo-indazole derivatives and related compounds. Due to the limited availability of a single study that systematically compares a homologous series of 1-alkyl-5-bromo-indazoles, the data presented is a compilation from various sources to highlight the impact of N-alkylation and other substitutions on biological activity.
Table 1: Anticancer Activity of Substituted Indazole Derivatives
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) |
| Pazopanib | VEGFR-2 | - | 0.03[2] |
| Axitinib | VEGFR, PDGFR, c-KIT | Various | Varies |
| Compound 2f | Not specified | 4T1 (Breast Cancer) | 0.23[3][4] |
| Compound 2f | Not specified | HepG2 (Liver Cancer) | 0.80[3] |
| Compound 2f | Not specified | MCF-7 (Breast Cancer) | 0.34[3] |
| Compound 6o | Not specified | K562 (Leukemia) | 5.15[5] |
Note: Pazopanib and Axitinib are FDA-approved drugs with indazole cores, included for reference. Compound 2f is a 6-bromo-indazole derivative, highlighting the activity of brominated indazoles. Compound 6o is a 5-bromo-1H-indazol-3-amine derivative.
Table 2: Antimicrobial Activity of N-Methyl-3-Aryl Indazoles
This table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-methyl-3-aryl indazoles, demonstrating the potential of N-alkylated indazoles as antimicrobial agents. Although not 5-bromo substituted, this data provides valuable insight into the impact of substitutions on the indazole core on antimicrobial activity.
| Compound ID | Test Organism | Zone of Inhibition (cm) at 100 µL | MIC (µL) |
| 5a | Xanthomonas campestris | 2.1 | 50[6] |
| 5f | Xanthomonas campestris | 2.2 | 50[6] |
| 5i | Xanthomonas campestris | 2.3 | 50[6] |
| 5b | Candida albicans | 1.8 | 75[6] |
| 5d | Candida albicans | 1.9 | 75[6] |
| Streptomycin (Standard) | Xanthomonas campestris | 2.8 | -[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of 1-alkyl-5-bromo-indazoles.
Synthesis of 1-Alkyl-5-Bromo-Indazoles
The synthesis of 1-alkyl-5-bromo-indazoles typically involves a two-step process: the synthesis of 5-bromo-1H-indazole followed by N-alkylation.
Step 1: Synthesis of 5-Bromo-1H-Indazole
A common method for the synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline.[3]
-
Reaction: 4-bromo-2-methylaniline is treated with acetic anhydride, followed by the addition of potassium acetate and isoamyl nitrite in chloroform. The mixture is refluxed, and after workup, the resulting intermediate is cyclized using concentrated hydrochloric acid. Neutralization with sodium hydroxide and extraction with ethyl acetate yields 5-bromo-1H-indazole.
Step 2: N-Alkylation of 5-Bromo-1H-Indazole
Regioselective N-alkylation of the indazole ring can be challenging, often yielding a mixture of N1 and N2 isomers. Conditions can be optimized to favor the desired N1-alkylated product.
-
General Procedure: To a solution of 5-bromo-1H-indazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added. The corresponding alkyl halide (e.g., methyl iodide, ethyl bromide) is then added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The product is then isolated through extraction and purified by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of 1-alkyl-5-bromo-indazoles against specific protein kinases can be determined using various in vitro kinase assay formats.[2][7]
-
Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like ADP-Glo™ Kinase Assay, which measures the production of ADP.
-
Methodology:
-
Reagent Preparation: A reaction buffer containing Tris-HCl, MgCl₂, DTT, ATP, and a specific kinase substrate is prepared.
-
Kinase Reaction: The kinase, substrate, and inhibitor (at various concentrations) are incubated in the reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added to stop the kinase reaction and measure the signal (e.g., luminescence for ADP-Glo™).
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
-
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.[2][5]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1-alkyl-5-bromo-indazole derivatives for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
-
Antimicrobial Susceptibility Testing (Well Diffusion Method)
The antimicrobial activity of the synthesized compounds can be evaluated using the well diffusion method to determine the zone of inhibition.[6]
-
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.
-
Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the comparative analysis of 1-alkyl-5-bromo-indazoles.
Caption: Workflow for the synthesis of 1-alkyl-5-bromo-indazoles.
Caption: Signaling pathway of kinase inhibition by 1-alkyl-5-bromo-indazoles.
Caption: Logical relationship in the structure-activity analysis of 1-alkyl-5-bromo-indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. protocols.io [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 1-Propyl-Indazole Derivatives as Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The synthetic cannabinoid landscape is vast and ever-evolving, with indazole derivatives representing a prominent and potent class of compounds. Among these, 1-alkyl-1H-indazole-3-carboxamides have been the subject of extensive research due to their high affinity for the cannabinoid receptors CB1 and CB2. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-propyl-indazole derivatives and related analogs, focusing on their receptor binding affinities and functional activities. The information presented herein is intended to support researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Key Structural Features and Activity Trends
The core structure of the compounds discussed consists of a 1-substituted indazole ring linked at the 3-position via a carboxamide to a head group, typically an amino acid derivative. The SAR of these molecules can be systematically evaluated by modifying three key regions:
-
N1-substituent on the indazole core: The alkyl or arylalkyl group at this position significantly influences receptor affinity and selectivity.
-
The indazole core itself: Modifications to the heterocyclic ring system can alter activity.
-
The C3-carboxamide head group: The nature of the amino acid or other group at this position is critical for receptor interaction.
Generally, 1-alkyl isomers of indazole derivatives exhibit high agonist activity at the CB1 receptor, often with nanomolar potencies, while their activity at the CB2 receptor is typically less potent.[1] In contrast, the corresponding 2-alkyl isomers show significantly lower potency at both cannabinoid receptors.[1]
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a series of indazole-3-carboxamide derivatives for human CB1 and CB2 receptors. The data is compiled from radioligand binding studies and highlights the impact of structural modifications on receptor affinity.
| Compound ID | N1-Indazole Substituent | C3-Carboxamide Head Group | CB1 Ki (nM) | CB2 Ki (nM) |
| AB-PINACA Analogs | ||||
| 1 | Pentyl | L-Valinamide | 2.1 | 3.4 |
| 2 | Cyclohexylmethyl (AB-CHMINACA) | L-Valinamide | 0.78 | 0.82 |
| 3 | 4-Fluorobenzyl (AB-FUBINACA) | L-Valinamide | 0.21 | 0.38 |
| ADB-PINACA Analogs | ||||
| 4 | Pentyl | L-tert-Leucinamide | 1.1 | 1.7 |
| 5 | 4-Fluorobenzyl (ADB-FUBINACA) | L-tert-Leucinamide | 0.14 | 0.23 |
| Other Analogs | ||||
| PX-2 | Phenylalaninamide | Indazole core | 127 | 17.4 |
Data compiled from multiple sources.[2][3]
Key Observations:
-
N1-Substituent: The nature of the N1-substituent profoundly impacts CB1 and CB2 receptor affinity. While a simple pentyl group confers high potency, bulkier or aryl-containing substituents like cyclohexylmethyl and 4-fluorobenzyl can further enhance affinity.
-
C3-Carboxamide Head Group: The amino acid-derived head group is crucial for potent cannabimimetic activity. Derivatives containing L-valinamide and L-tert-leucinamide consistently demonstrate high affinity for both CB1 and CB2 receptors. The substitution of these with a phenylalaninamide group, as in PX-2, leads to a significant decrease in CB1 affinity.[2]
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, the functional activity of these compounds as agonists is a critical parameter. This is often assessed through cAMP accumulation assays, where agonist activation of the Gi/o-coupled CB1 receptor leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
The table below presents the functional potency (EC50) of selected indazole derivatives.
| Compound | N1-Indazole Substituent | C3-Carboxamide Head Group | CB1 EC50 (nM) | Emax (%) |
| MDMB-FUBINACA | 4-Fluorobenzyl | Methyl-3,3-dimethylbutanoate | 0.13 | 108 |
| 5F-ADB | 5-Fluoropentyl | L-tert-Leucinamide | 0.29 | 110 |
| AB-CHMINACA | Cyclohexylmethyl | L-Valinamide | 0.82 | 105 |
Emax values are relative to the full agonist CP55,940.
Key Observations:
-
Many of the high-affinity binders are also potent, full agonists at the CB1 receptor, with Emax values comparable to or exceeding that of the reference agonist CP55,940.
-
The compound MDMB-FUBINACA stands out as a particularly potent CB1 receptor agonist, with a Ki of 98.5 pM.[2]
Visualizing Cannabinoid Receptor Signaling and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: Simplified signaling pathway of a 1-propyl-indazole derivative acting as a CB1 receptor agonist.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays used to generate the data in this guide.
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound.
Materials:
-
Cell membranes from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[4]
-
Radioligand: [³H]CP55,940.
-
Non-labeled ligand for non-specific binding determination (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[5]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[5]
-
Controls: Prepare wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of an unlabeled ligand, e.g., 10 µM WIN-55,212-2).[5]
-
Initiation: Add the cell membrane preparation (e.g., 10-20 µg protein per well) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[4][5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][5]
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This protocol measures the ability of a compound to act as an agonist by inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK-293 cells stably expressing the human CB1 receptor.
-
Forskolin.
-
Test compound.
-
cAMP assay kit (e.g., GloSensor cAMP Assay, TR-FRET, or EIA-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Seed the CB1-expressing cells into 96- or 384-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[6]
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the Emax (the maximum inhibitory effect).
Conclusion
The structure-activity relationship of 1-propyl-indazole derivatives and their analogs is a complex but systematic field of study. The N1-substituent and the C3-carboxamide head group are primary determinants of cannabinoid receptor affinity and functional potency. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to design and evaluate novel cannabinoid receptor modulators. Further research into these compounds will continue to refine our understanding of their pharmacological properties and potential therapeutic applications.
References
- 1. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. marshall.edu [marshall.edu]
A Comparative Analysis of the Biological Activity of 5-Bromo-1-Alkyl-1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 5-position and an alkyl group at the 1-position of the indazole ring has been a key strategy in the development of novel compounds with diverse biological activities, particularly in the realm of oncology. This guide provides a comparative overview of the biological activity of 5-bromo-1-alkyl-1H-indazoles, supported by experimental data, to facilitate further research and drug development in this area.
Anticancer Activity: A Comparative Overview
Derivatives of 5-bromo-1-alkyl-1H-indazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The nature of the alkyl substitution at the N1 position, along with other modifications on the indazole core, plays a crucial role in modulating their anticancer potency. Below is a summary of the available quantitative data on the cytotoxic activity of these compounds.
Data Presentation: In Vitro Cytotoxicity (IC₅₀) of 5-Bromo-1-Alkyl-1H-Indazole Derivatives
| Compound ID/Structure | Alkyl Group (R¹) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6o | (Structure with a complex substituent at the 3-position) | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |
| A549 (Lung) | >50 | [1][2] | ||
| PC-3 (Prostate) | >50 | [1][2] | ||
| HepG2 (Hepatoma) | >50 | [1][2] | ||
| HEK-293 (Normal Cell) | 33.2 | [1][2] |
Note: The available literature does not provide a direct side-by-side comparison of a homologous series of 5-bromo-1-alkyl-1H-indazoles with systematically varied alkyl chains. The data presented is from studies on various derivatives, highlighting the potential of this scaffold. The direct impact of altering only the N1-alkyl group on cytotoxicity requires further dedicated investigation.
Structure-Activity Relationship (SAR) Insights
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental methodologies are crucial. The following is a representative protocol for determining the in vitro cytotoxicity of 5-bromo-1-alkyl-1H-indazoles using the widely accepted MTT assay.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)
-
5-bromo-1-alkyl-1H-indazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways
The anticancer activity of indazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. For 5-bromo-indazole derivatives, the following pathways have been implicated:
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some indazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway, leading to the suppression of tumor growth.
p53/MDM2 Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence. MDM2 is a key negative regulator of p53. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. Certain indazole derivatives have been suggested to induce apoptosis and affect the cell cycle by potentially inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[2]
References
Comparative Guide to the Synthesis of 5-Bromo-1-propyl-1H-indazole
This guide provides a detailed comparison of two synthetic protocols for the N-propylation of 5-Bromo-1H-indazole to yield 5-Bromo-1-propyl-1H-indazole. The protocols are evaluated based on yield, regioselectivity, and operational simplicity, providing researchers with the necessary data to select the most suitable method for their needs.
Data Presentation
The following table summarizes the key quantitative data for the two N-propylation protocols, starting from the common precursor, 5-Bromo-1H-indazole.
| Parameter | Protocol 1: NaH/THF | Protocol 2: K₂CO₃/DMF |
| Yield of N1-isomer | >90% | ~45-55% |
| N1:N2 Regioselectivity | Highly selective (>99:1) | Poor selectivity (~1.4:1) |
| Reaction Time | 16-24 hours | 12-18 hours |
| Purity (after purification) | High (>98%) | High (>98%) |
| Purification Method | Simple extraction and optional crystallization | Column chromatography required |
| Operational Complexity | High (requires anhydrous conditions) | Moderate |
Experimental Protocols
A two-step synthesis is employed to produce this compound. The first step is the synthesis of the precursor, 5-Bromo-1H-indazole, which is then followed by N-propylation using one of the two protocols detailed below.
Step 1: Synthesis of 5-Bromo-1H-indazole
This protocol describes a high-yield synthesis of 5-Bromo-1H-indazole from 4-bromo-2-methylaniline.
Materials:
-
4-bromo-2-methylaniline
-
Chloroform
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
-
Silica gel
-
Celite
Procedure:
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
Reflux the solution at 68°C for 20 hours.
-
Cool the mixture to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C).
-
Add water (225 mL in portions) and continue the azeotropic distillation.
-
Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).
-
Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.
-
Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide solution (520 g) while keeping the temperature below 37°C.
-
Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), filter through a Celite pad, and separate.
-
Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.
-
Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromoindazole (91.9 g, 94% yield).
Step 2, Protocol 1: Highly Selective N1-Propylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for high regioselectivity towards the desired N1-isomer.[1][2]
Materials:
-
5-Bromo-1H-indazole
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromopropane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-1H-indazole (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add 1-bromopropane (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, but this method typically yields a highly pure N1-isomer.
Step 2, Protocol 2: N-Propylation using Potassium Carbonate in N,N-Dimethylformamide
This method is operationally simpler but results in a mixture of N1 and N2 isomers, requiring purification by column chromatography.
Materials:
-
5-Bromo-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
1-Bromopropane
-
Water
-
Ethyl acetate
Procedure:
-
Suspend 5-Bromo-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.
-
Add 1-bromopropane (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers. A typical elution gradient would be ethyl acetate in heptane.
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow.
Logical Comparison of N-Propylation Protocols
Caption: Comparison of N-propylation protocols.
References
Comparative Analysis of 5-Bromo-1-propyl-1H-indazole and its Analogs for Drug Discovery
For researchers and scientists in drug development, the selection of appropriate scaffolds and building blocks is a critical step. 5-Bromo-1-propyl-1H-indazole is a heterocyclic compound of interest, and this guide provides a comparative analysis of its characterization data alongside its parent compound, 5-bromo-1H-indazole, and its ethyl and butyl analogs. This information is crucial for understanding the impact of N-alkylation on the physicochemical properties of the indazole core, a common motif in medicinal chemistry.
The indazole scaffold is a prominent feature in a number of approved drugs, valued for its ability to participate in various biological interactions. The addition of a bromo-substituent at the 5-position and an alkyl group at the 1-position can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide presents a summary of available characterization data to aid in the selection and application of these compounds in drug discovery programs.
Physicochemical and Spectral Data Comparison
The following tables summarize the key characterization data for this compound and its selected analogs. While experimental data for the propyl derivative is not widely available, the data presented for the parent, ethyl, and butyl analogs allows for an informed estimation of its properties.
Table 1: Physical and Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03[1] | 123-127 |
| 5-Bromo-1-ethyl-1H-indazole | C₉H₉BrN₂ | 225.09 | Not Reported |
| This compound | C₁₀H₁₁BrN₂ | 239.11 | Not Reported |
| 5-Bromo-1-butyl-1H-indazole | C₁₁H₁₃BrN₂ | 253.14 | Not Reported |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| 5-Bromo-1H-indazole | DMSO-d₆: 13.3 (br s, 1H), 8.15 (s, 1H), 7.85 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H) | Not Reported | [M+H]⁺: 197/199[1] | Key peaks expected around 3100 (N-H), 1620 (C=C), 1500 (C=N) |
| 5-Bromo-1-ethyl-1H-indazole | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | Predicted: Similar to butyl analog with upfield shifts for propyl protons. | Predicted: Similar to butyl analog. | Predicted: [M+H]⁺: 239/241 | Predicted: Similar to analogs, with characteristic C-H stretching of the propyl group. |
| 5-Bromo-1-butyl-1H-indazole-3-carboxamide | Not Reported for the simple indazole, but for the 3-carboxamide derivative, characteristic peaks for the butyl chain are observed. | Not Reported | Not Reported | Not Reported |
Note: Predicted data is based on trends observed in homologous series of similar compounds.
Experimental Protocols
The synthesis of this compound and its analogs typically involves the N-alkylation of the 5-bromo-1H-indazole core. Below are generalized protocols for this key transformation.
Synthesis of 5-Bromo-1H-indazole
A common method for the synthesis of the parent indazole involves the cyclization of a substituted aniline derivative. For example, 4-bromo-2-methylaniline can be treated with sodium nitrite in acetic acid to yield 5-bromo-1H-indazole[2]. Another route involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine[3].
N-Alkylation of 5-Bromo-1H-indazole
The introduction of the propyl group at the N1 position can be achieved through various alkylation methods. A general and effective procedure involves the deprotonation of 5-bromo-1H-indazole with a strong base followed by reaction with an alkyl halide.
Protocol: N-Alkylation using Sodium Hydride
-
Preparation: To a solution of 5-bromo-1H-indazole in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1-1.5 equivalents) is added portion-wise at 0 °C.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: The reaction is cooled back to 0 °C, and 1-bromopropane (1.0-1.2 equivalents) is added dropwise.
-
Reaction: The mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the relevance of these compounds in a drug discovery context, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-1-propyl-1H-indazole, a key intermediate in the development of various therapeutic agents, can be approached through several synthetic pathways. This guide provides an objective comparison of different routes, focusing on the synthesis of the 5-bromo-1H-indazole core and its subsequent N-propylation. Experimental data is presented to support the comparison, and detailed protocols for the key reactions are provided.
Synthesis of the 5-Bromo-1H-indazole Core
The initial and crucial step in the synthesis of the target molecule is the formation of the 5-bromo-1H-indazole scaffold. Two primary routes from commercially available starting materials are compared below.
Route 1: From 4-Bromo-2-methylaniline
This classical approach involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.
Route 2: From 5-Bromo-2-fluorobenzaldehyde
An alternative route utilizes the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine.
Table 1: Comparison of Synthetic Routes to 5-Bromo-1H-indazole
| Parameter | Route 1: From 4-Bromo-2-methylaniline | Route 2: From 5-Bromo-2-fluorobenzaldehyde |
| Starting Material | 4-Bromo-2-methylaniline | 5-Bromo-2-fluorobenzaldehyde |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Hydrazine |
| Reaction Time | ~22 hours | 4 hours |
| Overall Yield | 94%[1] | 54% |
| Purity | High, after purification | Requires purification by column chromatography |
| Scalability | Demonstrated on a 95 g scale[1] | Demonstrated on a 2 g scale |
N-Propylation of 5-Bromo-1H-indazole
Once the 5-bromo-1H-indazole core is synthesized, the next step is the regioselective introduction of a propyl group at the N-1 position. The choice of reaction conditions is critical to favor the formation of the desired N-1 isomer over the N-2 isomer.
Method A: Sodium Hydride in Tetrahydrofuran
The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) is a widely recognized method for achieving high N-1 regioselectivity in the alkylation of indazoles.[2][3][4] This is often considered the thermodynamically controlled pathway.[2][3][4]
Method B: Cesium Carbonate in Dioxane
An alternative method for selective N-1 alkylation involves the use of cesium carbonate in dioxane. This method has been reported to be effective for the N-1 alkylation of related indazole derivatives.[4]
Table 2: Comparison of N-Propylation Methods for 5-Bromo-1H-indazole
| Parameter | Method A: NaH in THF | Method B: Cs₂CO₃ in Dioxane |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dioxane |
| Propylating Agent | 1-Bromopropane or Propyl tosylate | 1-Bromopropane or Propyl tosylate |
| Regioselectivity | High N-1 selectivity[2][3][4] | High N-1 selectivity reported for similar substrates[4] |
| Reaction Conditions | 0 °C to room temperature | Room temperature to elevated temperatures |
| Work-up | Quenching with aqueous solution | Aqueous work-up |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Synthesis of 5-Bromo-1H-indazole (from 4-Bromo-2-methylaniline)[1]
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), acetic anhydride (0.109 L) is added while maintaining the temperature below 40°C.
-
The solution is stirred for 50 minutes, followed by the addition of potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
The mixture is refluxed at 68°C for 20 hours.
-
After cooling to 25°C, the volatiles are removed under reduced pressure.
-
Water (225 mL) is added in portions, and the azeotrope is distilled.
-
The product mass is transferred back to the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL).
-
The mixture is heated to 50-55°C, and an additional 100 mL of acid is charged in portions over 2 hours.
-
After cooling to 20°C, 50% sodium hydroxide (520 g) is added to adjust the pH to 11, keeping the temperature below 37°C.
-
Water (100 mL) and ethyl acetate (350 mL) are added, and the mixture is filtered.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine (240 mL), filtered, and separated.
-
The organic solution is dried over magnesium sulfate, filtered through a silica gel pad with ethyl acetate.
-
The eluant is concentrated, and heptane (0.45 L) is added during distillation until dry solids remain.
-
The solids are slurried with heptane (0.1 L), filtered, and dried under vacuum at 45°C to yield 5-bromoindazole (91.9 g, 94% yield).
N-1 Propylation of 5-Bromo-1H-indazole (Method A: NaH in THF)[4]
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add 1-bromopropane (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure this compound.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Synthetic routes to the 5-Bromo-1H-indazole core.
Caption: N-propylation of 5-Bromo-1H-indazole.
References
Assessing the Regioselectivity of 5-Bromo-1H-Indazole Alkylation: A Comparative Guide
For researchers and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The indazole nucleus, a key pharmacophore, presents a classic challenge in regioselective N-alkylation due to the presence of two nucleophilic nitrogen atoms (N1 and N2). This guide provides a comprehensive comparison of methodologies for the alkylation of 5-bromo-1H-indazole, offering experimental data, detailed protocols, and visual workflows to aid in the rational design of synthetic routes.
The regiochemical outcome of indazole alkylation is a delicate balance of steric and electronic factors, reaction conditions (such as the choice of base and solvent), and the nature of the alkylating agent.[1][2] Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, which can be leveraged to favor the formation of N1-substituted products under conditions that allow for equilibration.[1][2][3] Conversely, kinetic control can favor the formation of the N2-isomer.[2]
Comparative Analysis of Alkylation Conditions
The choice of base and solvent system is paramount in directing the regioselectivity of indazole alkylation. Below is a summary of quantitative data from various studies, highlighting the N1:N2 product ratios achieved under different conditions.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 | [4] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 91 | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | >90 | [4][5][6] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH | THF | 50 | >95:5 | 85 | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | RT | 38:46 | 84 (total) | [7] |
| 5-cyano-1H-indazole | Alkyl chloride | K₂CO₃ | Ethyl Acetate | 60 | 88:12 | - | [8] |
| Indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 (total) | [9] |
Experimental Protocols
Reproducibility is key in chemical synthesis. The following are detailed protocols for achieving high regioselectivity in the alkylation of 5-bromo-1H-indazole derivatives.
Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This method is highly effective for achieving N1-selectivity, particularly for indazoles with C3 substituents.[2][10] The use of NaH in THF is a promising system for selective N1-alkylation.[5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.[5]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.[2][5]
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until completion as monitored by TLC or LC-MS. Gentle heating to 50 °C may be necessary for less reactive alkylating agents.[2][5]
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.[5]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[5]
Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane
This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.[5]
-
Preparation: To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 eq).[5]
-
Alkylation: Add the corresponding alkyl tosylate (1.5 eq) to the mixture.[5][6]
-
Reaction: Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[5][6]
-
Work-up: Cool the mixture to room temperature and pour it into ethyl acetate. Wash the organic phase with water and then with brine.[5][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[5]
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for accessing N2-alkylated indazoles.
-
Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[4]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[4][5]
-
Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[5]
-
Concentration: After completion, remove the solvent under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in 5-bromo-1H-indazole alkylation, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Factors influencing N1 vs. N2 alkylation of 5-bromo-1H-indazole.
Caption: A generalized workflow for the alkylation of 5-bromo-1H-indazole.
Conclusion
The regioselective alkylation of 5-bromo-1H-indazole is a multifaceted challenge that can be effectively addressed through the careful selection of reaction conditions. For the preferential synthesis of the thermodynamically favored N1-isomer, the use of sodium hydride in THF or cesium carbonate in dioxane with appropriate alkylating agents has proven to be highly effective. Conversely, to access the N2-isomer, kinetically controlled conditions, such as those employed in the Mitsunobu reaction, are generally preferred. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the synthesis of specifically functionalized indazole derivatives for applications in drug discovery and development.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
Safety Operating Guide
Safe Disposal of 5-Bromo-1-propyl-1H-indazole: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Due to its bromine content, 5-Bromo-1-propyl-1H-indazole is classified as a halogenated organic compound and requires specific disposal protocols. Adherence to these guidelines is essential for regulatory compliance and a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on analogous compounds, it should be treated as harmful if swallowed and an irritant to the skin and eyes.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), tightly fitting safety goggles, and a lab coat.[3]
-
Ventilation: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are easily accessible.
Waste Segregation: The Foundation of Safe Disposal
Correctly segregating chemical waste is the most critical step in the disposal process. Mixing different waste streams can create hazardous reactions and significantly increase the complexity and cost of disposal.
-
Designated Waste Stream: this compound and any materials contaminated with it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4]
-
No Co-mingling: Never mix halogenated waste with non-halogenated organic, aqueous, or solid waste.[4][5]
-
Container Compatibility: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) carboy, for liquid halogenated waste.[4][6] The container must have a secure, threaded cap to prevent leaks and vapor release.[7]
Quantitative Data and Safety Information Summary
While specific quantitative data for this compound is unavailable, the table below summarizes key information derived from closely related bromo-indazole compounds.
| Parameter | Information (Based on Analogous Compounds) | Source(s) |
| Chemical Class | Halogenated Organic Compound | [4] |
| Primary Hazard | Acute Toxicity (Oral), Skin Irritation, Eye Irritation | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Waste Container | Labeled "Halogenated Organic Waste"; HDPE or other compatible material | [4][6] |
| Incompatible Waste Streams | Non-halogenated organics, acids, bases, oxidizers, heavy metals | [7][8] |
| Recommended Disposal Method | Controlled incineration by a licensed waste disposal facility | [4] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of pure this compound and materials contaminated with it.
1. Disposal of Pure or Unused this compound:
- Work within a chemical fume hood.
- Carefully transfer the solid chemical into a designated solid "Halogenated Organic Waste" container.
- During the transfer, minimize the generation of dust.
- Ensure the waste container is properly sealed and labeled with the full chemical name and an indication of the hazard.
- Store the sealed container in a designated satellite accumulation area away from incompatible materials.[8]
2. Disposal of Contaminated Labware and Materials:
- Solid Materials (e.g., gloves, weighing paper, absorbent pads):
- Place all solid contaminated materials into a sealable plastic bag.
- Deposit the sealed bag into the solid "Halogenated Organic Waste" container.[4]
- Glassware (e.g., beakers, flasks):
- Decontaminate glassware before washing.
- Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone).
- Collect this rinsate in a liquid "Halogenated Organic Waste" container.[4]
- After the initial decontamination rinse, the glassware can be cleaned according to standard laboratory procedures.
3. Spill Management:
- In the event of a small spill, ensure the area is well-ventilated, preferably within a fume hood.
- Wearing appropriate PPE, contain and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]
- Carefully sweep or scoop the absorbed material into a sealable bag.
- Place the bag into the solid "Halogenated Organic Waste" container.[3]
- Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as contaminated waste.
4. Final Disposal:
- Final disposal of all this compound waste must be conducted through your institution's EHS department or a licensed professional waste disposal service.[3][4]
- Do not dispose of this chemical down the drain or in the regular trash. This is a violation of regulatory standards and can lead to environmental contamination.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 5-Bromo-1-propyl-1H-indazole
This guide provides immediate safety, operational, and disposal protocols for handling 5-Bromo-1-propyl-1H-indazole, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data for structurally similar halogenated indazoles and are intended to be supplemented by a thorough internal risk assessment before any handling.
Immediate Safety Precautions
This compound should be handled with care, assuming it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to ensure the safety of all laboratory personnel.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly.[4] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing during procedures.[4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[4] |
| Respiratory | NIOSH-approved respirator | Necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][4] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is crucial for the safe handling of this compound.
Preparation and Engineering Controls:
-
Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
-
PPE Check: Before commencing any work, ensure all necessary PPE is readily available and in good condition.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible and operational.
Handling the Compound:
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust: When transferring the solid material, use appropriate tools like spatulas to prevent the formation of dust.[1][3]
-
Portioning: Weigh the compound in the fume hood. If the balance cannot be placed inside, use a sealed container to transport the material to and from the balance.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[1][3]
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Personal Protection: If trained to handle the spill, don the appropriate PPE, including respiratory protection.[3]
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Characterization and Collection:
-
Hazardous Waste: Chemical waste generators must classify discarded chemicals as hazardous or non-hazardous according to local, regional, and national regulations.[1][2]
-
Collection: Collect waste this compound and any contaminated items (e.g., gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[3][5]
Disposal Procedure:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Licensed Disposal: Arrange for the disposal of the waste through an approved and licensed hazardous waste disposal company.[1]
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow and Safety Diagram
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision logic for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
